AH 7563
Description
Propriétés
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMAHMMQCNOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980781 | |
| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63886-94-2 | |
| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of AH-7921, a Structural Analog of AH 7563
Disclaimer: This technical guide provides a detailed overview of the mechanism of action for AH-7921 . Due to a lack of publicly available scientific literature on the pharmacological properties of AH 7563 (N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide) , its precise mechanism of action remains uncharacterized. AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) is a close structural analog of this compound and has been the subject of pharmacological studies. The information presented herein is based on data for AH-7921 and should not be directly extrapolated to this compound, as small structural differences can lead to significant changes in pharmacological activity.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of synthetic opioids of the benzamide (B126) class.
Executive Summary
AH-7921 is a synthetic opioid analgesic that primarily functions as an agonist at the µ-opioid receptor (MOR).[1][2][3] Its mechanism of action is consistent with other morphine-like opioids, involving the activation of G-protein coupled receptors to produce analgesic effects.[1][2] In vitro and animal studies have demonstrated its potency, which is comparable to or slightly greater than morphine in some assays.[1][2][4] The primary downstream signaling event following receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Core Mechanism of Action: µ-Opioid Receptor Agonism
The principal mechanism of action of AH-7921 is its activity as an agonist at the µ-opioid receptor (MOR), and to a lesser extent, the κ-opioid receptor (KOR).[1] Opioid receptors, including the MOR, are members of the G-protein coupled receptor (GPCR) superfamily.[5][6]
Upon binding of an agonist like AH-7921, the MOR undergoes a conformational change, which in turn activates the associated heterotrimeric G-protein. Specifically, MORs couple to inhibitory G-proteins (Gαi/o).[5][6] This activation leads to the dissociation of the Gα subunit from the Gβγ dimer.[5][6]
The dissociated G-protein subunits then modulate the activity of several intracellular effector systems:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP).[6] This leads to a reduction in intracellular cAMP levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.[5]
The net effect of these signaling events is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P, from the presynaptic terminals of nociceptive neurons. This inhibition of nociceptive signaling is the basis for the analgesic effects of AH-7921.
Quantitative Pharmacological Data for AH-7921
The following table summarizes the available quantitative data on the pharmacological activity of AH-7921. It is important to note that these values can vary depending on the specific experimental conditions and assay systems used.
| Parameter | Receptor | Value | Species/Cell Line | Assay Type | Reference |
| Functional Activity (EC50) | Human µ-Opioid Receptor (hMOR) | 26.49 ± 11.2 nM | HT1080 cells | cAMP Accumulation Assay | |
| In Vivo Potency (ED50) | Presumed µ-Opioid Receptor | 2.5 mg/kg | Mouse | Respiratory Depression | [2][7] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human µ-opioid receptor) are prepared from cultured cells or brain tissue.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound (in this case, AH-7921).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
cAMP functional assays are used to determine the functional activity of a compound at a Gαi-coupled receptor, such as the µ-opioid receptor.
-
Cell Culture: Cells stably expressing the human µ-opioid receptor (e.g., HT1080 or CHO cells) are cultured to an appropriate density.
-
Stimulation: The cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Treatment: The forskolin-stimulated cells are then treated with varying concentrations of the test compound (AH-7921).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).
Signaling Pathway and Experimental Workflow Diagrams
µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid Receptor Signaling Pathway for AH-7921.
Experimental Workflow for Determining Functional Activity
Caption: Workflow for cAMP Functional Assay.
Conclusion
The available evidence strongly indicates that AH-7921 exerts its pharmacological effects primarily through the agonistic activation of the µ-opioid receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This mechanism is consistent with that of classical opioid analgesics. It must be reiterated that this detailed analysis is based on data for AH-7921, and further research is required to elucidate the specific mechanism of action of its structural analog, this compound. The provided information serves as a foundational guide for understanding the potential pharmacology of this class of benzamide opioids.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. AH-7921: the list of new psychoactive opioids is expanded - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AH-7921 - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]
An In-depth Technical Guide to the Proposed Synthesis and Purification of AH 7563
Disclaimer: The following document outlines a proposed synthesis and purification methodology for AH 7563 (N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide). To date, no specific, peer-reviewed scientific literature detailing the synthesis of this compound has been publicly identified. The presented protocols are therefore based on established principles of organic chemistry and analogous syntheses of structurally related compounds, such as AH-7921.[1][2] This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and optimized under appropriate laboratory settings.
Overview of this compound
This compound is an analytical reference standard structurally categorized as an opioid.[3] Its formal name is N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[3] The physiological and toxicological properties of this compound are not extensively known, and it is primarily intended for research and forensic applications.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |
| CAS Number | 63886-94-2 |
| Molecular Formula | C₁₆H₂₄N₂O |
| Formula Weight | 260.4 g/mol |
| Purity | ≥98% (as a reference standard) |
| Formulation | A crystalline solid |
Source: Cayman Chemical[3]
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing from cyclohexanone (B45756). This pathway involves a Strecker synthesis to form a key α-aminonitrile intermediate, followed by reduction of the nitrile to a primary amine, and concluding with an amide coupling reaction.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
This initial step is a Strecker synthesis, a well-established method for producing α-aminonitriles from a ketone, an amine, and a cyanide source.
-
Reaction: Cyclohexanone + Dimethylamine HCl + Potassium Cyanide → 1-(Dimethylamino)cyclohexanecarbonitrile
-
Methodology:
-
In a well-ventilated fume hood, dissolve dimethylamine hydrochloride in aqueous ethanol.
-
Add an equimolar amount of cyclohexanone to the solution and stir.
-
Slowly add an equimolar amount of potassium cyanide to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a sealed flask.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane (B109758).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
The nitrile group of the intermediate from Step 1 is reduced to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
-
Reaction: 1-(Dimethylamino)cyclohexanecarbonitrile → 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine
-
Methodology:
-
In a fume hood, suspend a molar excess of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the crude 1-(dimethylamino)cyclohexanecarbonitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Filter the resulting solid aluminum salts and wash thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude primary amine.
-
The final step is the formation of the amide bond by reacting the primary amine with benzoyl chloride. This is a standard Schotten-Baumann reaction.
-
Reaction: 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine + Benzoyl Chloride → this compound
-
Methodology:
-
Dissolve the crude 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine in a suitable solvent such as dichloromethane or THF.
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to act as a scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath and slowly add an equimolar amount of benzoyl chloride.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
Purification Methods
Purification of the final product is crucial to obtain this compound with high purity. A combination of chromatographic and recrystallization techniques is recommended.
References
An In-depth Technical Guide to the Solubility of AH 7563
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of AH 7563, an analytical reference standard structurally categorized as an opioid.[1] The information contained herein is intended to support research and forensic applications.[1]
Chemical and Physical Properties
| Property | Value |
| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |
| CAS Number | 63886-94-2 |
| Molecular Formula | C₁₆H₂₄N₂O |
| Formula Weight | 260.4 |
| Purity | ≥98% |
| Formulation | A crystalline solid |
Table 1: Chemical and physical properties of this compound.[1]
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions and for designing experimental conditions.
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 2 mg/ml |
| Ethanol | 10 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Table 2: Quantitative solubility of this compound in various solvents.[1]
Experimental Protocols for Solubility Determination
The following outlines a general and widely accepted method for determining the equilibrium solubility of a compound, known as the shake-flask method.[2] This protocol serves as a foundational technique in pharmaceutical and chemical research.[2]
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., DMF, DMSO, Ethanol, Ethanol:PBS buffer)
-
Sealed, temperature-controlled containers (e.g., glass vials or flasks)
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.[2] The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a temperature-controlled environment (e.g., a water bath or incubator) and agitate it using an orbital shaker or magnetic stirrer.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), during which the concentration of the dissolved solid will reach a maximum and constant value.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred.
-
To remove any remaining suspended solids, centrifuge the sample at a high speed.
-
-
Concentration Analysis:
-
Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
References
AH 7563 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on AH 7563. It is important to note that this compound is categorized as an analytical reference standard, and extensive research on its physiological and toxicological properties has not been publicly documented.[1]
Core Compound Information
This compound is identified as an opioid based on its structural characteristics.[1] However, detailed pharmacological and toxicological data are not available.
| Property | Value | Source |
| CAS Number | 63886-94-2 | Cayman Chemical[1] |
| Molecular Formula | C₁₆H₂₄N₂O | Cayman Chemical[1] |
| Molecular Weight | 260.4 g/mol | Cayman Chemical[1] |
| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | Cayman Chemical[1] |
Potential Signaling Pathway
Given that this compound is structurally categorized as an opioid, it is hypothesized to interact with opioid receptors, such as the mu-opioid receptor (MOR), kappa-opioid receptor (KOR), or delta-opioid receptor (DOR). These are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
A generalized signaling pathway for opioid receptor activation is depicted below. It is crucial to understand that this is a representative pathway, and the specific interactions and downstream effects of this compound have not been experimentally determined.
Experimental Protocols
Due to the limited publicly available research on this compound, detailed experimental protocols for this specific compound are not available. Research on analogous compounds, such as AH-7921, has involved methodologies that could potentially be adapted for the study of this compound. These include:
-
In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of the compound for various opioid receptors.
-
Functional Assays: To measure the functional activity of the compound at the receptor, such as GTPγS binding assays or cAMP accumulation assays.
-
In Vivo Behavioral Assays: In animal models to assess analgesic effects, sedative properties, and potential for abuse.
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the metabolic fate of the compound.[2]
It is imperative that any research involving this compound be conducted in compliance with all applicable laws and regulations, and with appropriate safety measures in place, given its classification as a novel synthetic opioid.
References
Unraveling the Metabolic Fate of AH-7563: A Predictive and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH-7563 is a synthetic opioid with known analgesic properties.[1] As with any novel psychoactive substance, a thorough understanding of its metabolic pathways is critical for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological properties. To date, specific studies detailing the biotransformation of AH-7563 are not available in the public domain. This technical guide, therefore, presents a predictive overview of its potential metabolic pathways based on its chemical structure. Furthermore, it provides a comprehensive set of standardized experimental protocols that can be employed to definitively identify and quantify its metabolites. This document is intended to serve as a foundational resource for researchers initiating metabolism studies on AH-7563 or structurally related compounds.
Predicted Metabolic Pathways of AH-7563
The chemical structure of AH-7563, N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, suggests several potential sites for metabolic transformation.[2] The primary routes of metabolism for xenobiotics involve Phase I (functionalization) and Phase II (conjugation) reactions, predominantly occurring in the liver.
Phase I Metabolism: Phase I reactions are primarily mediated by the cytochrome P450 (CYP) enzyme system. For AH-7563, the following oxidative reactions are predicted:
-
N-demethylation: The N,N-dimethylamino group is a common substrate for CYP-mediated oxidative demethylation, leading to the formation of N-desmethyl and N,N-didesmethyl metabolites.
-
Hydroxylation: The aromatic ring and the cyclohexyl ring are susceptible to hydroxylation at various positions.
-
Amide hydrolysis: The amide linkage may undergo hydrolysis, although this is generally a slower metabolic reaction compared to oxidation.
Phase II Metabolism: The hydroxylated metabolites formed during Phase I can subsequently undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. Potential conjugation reactions include:
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The hydroxylated metabolites can also be sulfated by sulfotransferases (SULTs).
The predicted metabolic pathways are visualized in the diagram below.
Caption: Predicted Phase I and Phase II metabolic pathways of AH-7563.
Experimental Protocols for Metabolism Studies
To empirically determine the metabolic fate of AH-7563, a series of in vitro experiments are necessary. These studies typically utilize subcellular fractions of the liver, such as microsomes and S9 fractions, or intact liver cells (hepatocytes).
Metabolic Stability Assessment
Objective: To determine the rate at which AH-7563 is metabolized by liver enzymes.
Methodology:
-
Incubation: AH-7563 (typically at a concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) or cryopreserved human hepatocytes (e.g., 1 million cells/mL) in a temperature-controlled shaker (37°C).
-
Cofactors: The reaction mixture for microsomes is fortified with NADPH as a necessary cofactor for CYP450 enzymes. Hepatocyte incubations do not require external cofactors as the cells are metabolically active.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of AH-7563.
-
Data Analysis: The natural logarithm of the percentage of AH-7563 remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification
Objective: To identify the chemical structures of the metabolites of AH-7563.
Methodology:
-
Incubation: A higher concentration of AH-7563 (e.g., 10-50 µM) is incubated with human liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.
-
Sample Preparation: The incubation samples are processed as described for metabolic stability.
-
Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography.
-
Data Interpretation: Metabolites are identified by comparing the mass spectra of the parent compound and potential metabolites, looking for characteristic mass shifts corresponding to predicted metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +176 Da for glucuronidation). The fragmentation patterns in the MS/MS spectra are used to confirm the site of modification.
A general workflow for these in vitro metabolism studies is depicted below.
Caption: A generalized workflow for conducting in vitro metabolism studies.
Quantitative Data Presentation
The data generated from the experimental protocols should be summarized in a clear and concise manner. The following tables provide templates for presenting hypothetical metabolic stability and metabolite identification data for AH-7563.
Table 1: Hypothetical Metabolic Stability of AH-7563 in Human Liver Microsomes
| Parameter | Value |
| Incubation Conditions | |
| Microsome Concentration | 0.5 mg/mL |
| AH-7563 Concentration | 1 µM |
| Temperature | 37°C |
| Results | |
| In Vitro Half-life (t½) | 25 minutes |
| Intrinsic Clearance (CLint) | 55 µL/min/mg protein |
Table 2: Hypothetical Metabolites of AH-7563 Identified in Human Hepatocytes
| Metabolite ID | Proposed Structure | Mass Shift (Da) | Relative Abundance (%) |
| M1 | N-desmethyl-AH-7563 | -14 | 35 |
| M2 | N,N-didesmethyl-AH-7563 | -28 | 10 |
| M3 | Hydroxylated-AH-7563 (Aromatic) | +16 | 25 |
| M4 | Hydroxylated-AH-7563 (Cyclohexyl) | +16 | 15 |
| M5 | Glucuronide of M3/M4 | +192 | 10 |
| M6 | Hydrolyzed Metabolite | -121 | 5 |
Conclusion
While specific metabolic data for AH-7563 is currently lacking in published literature, this guide provides a robust framework for its investigation. The predicted metabolic pathways, based on fundamental principles of drug metabolism, suggest that N-demethylation and hydroxylation are likely to be the major routes of biotransformation. The detailed experimental protocols and templates for data presentation offer a clear roadmap for researchers to elucidate the metabolic fate of AH-7563. Such studies are essential for a comprehensive risk assessment and understanding of the pharmacology of this synthetic opioid.
References
In Vitro Stability of Synthetic Opioids: A Technical Guide Modeled on AH-7921
Disclaimer: As of December 2025, publicly available data on the in vitro stability of AH 7563 is unavailable. This technical guide, therefore, utilizes data and methodologies from a comprehensive study on AH-7921 , a structurally related synthetic opioid, to provide researchers, scientists, and drug development professionals with a framework for assessing the in vitro stability of novel psychoactive substances. The experimental protocols and data presented herein should be considered as a representative example.
Introduction
The in vitro stability of a compound is a critical parameter in the early stages of drug discovery and development. It provides essential insights into a molecule's susceptibility to metabolic enzymes, which can significantly influence its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide outlines the key experimental procedures and data interpretation for determining the in vitro stability of synthetic opioids, using AH-7921 as a case study.
Quantitative Stability Data
The metabolic stability of a compound is often assessed in liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). The data below, derived from studies on AH-7921, is presented to illustrate how such findings are typically summarized.
Table 1: In Vitro Metabolic Stability of AH-7921 in Human Liver Microsomes (HLM)
| Parameter | Value |
| Incubation Time | Up to 1 hour |
| Initial Concentration | 1 µmol/L |
| In Vitro Half-Life (t½) | 13.5 ± 0.4 min |
Data sourced from a study on AH-7921, a synthetic opioid designer drug[1][2].
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of in vitro stability assays. The following protocols are based on established methods used for the metabolic characterization of AH-7921.[1][2]
Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides an estimate of the intrinsic clearance of a compound by hepatic enzymes.
Materials:
-
Test compound (e.g., AH-7921)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the reaction mixture to achieve the final desired concentration (e.g., 1 µmol/L).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.
Metabolite Identification in Human Hepatocytes
Incubation with human hepatocytes allows for a more comprehensive assessment of metabolism, including both Phase I and Phase II metabolic pathways.
Materials:
-
Test compound (e.g., AH-7921)
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Incubator (37°C, 5% CO₂)
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for metabolite profiling
Procedure:
-
Thaw and plate human hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and recover.
-
Replace the medium with fresh medium containing the test compound at the desired concentration (e.g., 10 µmol/L).
-
Incubate the hepatocytes for a specified period (e.g., up to 3 hours).
-
At the end of the incubation, collect both the cell supernatant and the cell lysate.
-
Extract the samples using appropriate organic solvents.
-
Analyze the extracts using high-resolution LC-MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro stability and metabolism study.
References
- 1. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AH 7563 Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 7563, chemically known as N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, is a synthetic compound structurally categorized as an opioid.[1] As a member of the N-substituted cyclohexylmethylbenzamide class of analgesics, its pharmacological activity is of significant interest to researchers exploring novel pain therapeutics. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, including detailed experimental protocols and an examination of its associated signaling pathways. While specific quantitative binding data for this compound is not widely available in recent literature, this guide draws upon information from related compounds and established methodologies to provide a thorough understanding of its expected pharmacological profile.
Core Concepts in Receptor Binding Affinity
The interaction between a ligand like this compound and its receptor is quantified by its binding affinity. Key metrics include:
-
Inhibition Constant (Ki): Represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.
-
Dissociation Constant (Kd): The concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. It is an inverse measure of affinity.
-
IC50: The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. This value is dependent on the concentration of the radioligand used in the assay.
Expected Receptor Binding Profile of this compound
Based on its structural classification and the activity of related compounds, this compound is expected to primarily target opioid receptors. The main opioid receptor subtypes are Mu (µ, MOR), Delta (δ, DOR), and Kappa (κ, KOR).
Data on Related N-Substituted Cyclohexylmethylbenzamides
To provide context for the potential binding affinity of this compound, the following table summarizes data for structurally similar compounds.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference Compound | Assay Type |
| AP01 | µ-Opioid Receptor (MOR) | 60 nM | [3H]DAMGO | Radioligand Displacement |
| AP01 | κ-Opioid Receptor (KOR) | 34 nM | [3H]U-69,593 | Radioligand Displacement |
| U-47700 | µ-Opioid Receptor (MOR) | 5.3 nM | [3H]DAMGO | Radioligand Displacement |
| U-47700 | κ-Opioid Receptor (KOR) | 910 nM | [3H]U-69,593 | Radioligand Displacement |
Note: This data is for compounds structurally related to this compound and should be used for comparative purposes only.
Experimental Protocols: Radioligand Displacement Assay for Opioid Receptors
The following is a generalized protocol for determining the binding affinity of a test compound like this compound to opioid receptors using a radioligand displacement assay.
Materials and Reagents
-
Membrane Preparations: Commercially available or prepared in-house from cells (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
For MOR: [³H]DAMGO (a µ-selective agonist)
-
For KOR: [³H]U-69,593 (a κ-selective agonist)
-
For DOR: [³H]Naltrindole (a δ-selective antagonist)
-
-
Unlabeled Ligands:
-
Test compound (this compound)
-
Non-specific binding control (e.g., Naloxone)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well Filter Plates
-
Scintillation Counter
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with AH 7563
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information and general protocols for the in vivo investigation of AH 7563, an opioid compound with demonstrated analgesic properties. The following sections detail its physicochemical characteristics, reported efficacy, and a template for conducting in vivo experiments.
Physicochemical Properties
A clear understanding of the compound's properties is crucial for appropriate formulation and handling.
| Property | Value |
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.37 g/mol |
| CAS Number | 63886-94-2 |
| Appearance | Typically exists as a solid at room temperature.[1] |
| Density | 1.039 g/cm³ |
| Solubility | DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml.[2] |
In Vivo Efficacy: Analgesic Effects
This compound has shown analgesic effects in murine models. The effective dose 50 (ED50) values from key studies are summarized below.
| Animal Model | Test | Route of Administration | ED50 |
| Mouse | Phenylquinone-induced writhing test | Oral | 15.3 mg/kg[1] |
| Mouse | Hot plate test | Subcutaneous | 15.5 mg/kg[1] |
Experimental Protocols
The following are general protocols for in vivo studies involving this compound. Note: These are templates and should be optimized based on specific experimental goals and institutional guidelines.
Animal Models
The choice of animal model is critical for the relevance of in vivo studies.[3] Murine models (mice) have been successfully used to demonstrate the analgesic effects of this compound. When planning a preclinical study, it is important to select the best animal model and route of administration for the experimental drug.[4]
Formulation Preparation (Example)
The proper formulation of this compound is essential for bioavailability and consistent results. Different compounds have varying solubility and may require different formulation methods.[1] It is strongly recommended to use freshly prepared formulations for optimal results.[1]
Example Oral Formulation (Suspension in 0.5% CMC Na):
This protocol is an example and may require adjustment.
-
Prepare a 0.5% Carboxymethylcellulose (CMC) Sodium Solution:
-
Measure 0.5 g of CMC Na.
-
Dissolve it in 100 mL of distilled water (ddH2O) until a clear solution is obtained.
-
-
Prepare the this compound Suspension:
-
To prepare a 100 mL working solution of 2.5 mg/mL, weigh 250 mg of this compound.
-
Add the 250 mg of this compound to the 100 mL of 0.5% CMC Na solution.
-
Mix thoroughly to create a homogenous suspension. This solution is now ready for oral administration to animals.[1]
-
Example Injectable Formulation (DMSO/PEG300/Tween 80/Saline):
This is a common vehicle for compounds with limited aqueous solubility.
-
Prepare a Stock Solution in DMSO:
-
Dissolve a pre-weighed amount of this compound in a minimal amount of DMSO.
-
-
Prepare the In Vivo Formulation:
-
Take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add ddH2O (or saline) to the final desired volume and mix until clear.[1]
-
Administration
-
Oral Gavage: For oral administration, use a suitable gavage needle to deliver the this compound suspension directly into the stomach.
-
Subcutaneous Injection: For subcutaneous administration, inject the formulated this compound solution under the skin, typically in the scruff of the neck or the flank.
Experimental Workflow
A typical workflow for assessing the analgesic efficacy of this compound in vivo is outlined below.
References
- 1. This compound | Opioid Receptor | 63886-94-2 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Animal models for microbicide safety and efficacy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models Rodent Shared Resource | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
Application Note: Utilizing AH 7563 as a Reference Standard in Mass Spectrometry for Quantitative Analysis
Abstract
This application note provides a comprehensive guide for the utilization of AH 7563 as a reference standard in mass spectrometry-based quantitative analysis, particularly for opioids and related compounds in complex matrices. This compound, a synthetic opioid, serves as an excellent internal standard due to its structural similarity to certain classes of opioids and its high purity.[1] This document outlines the key chemical properties of this compound, detailed experimental protocols for its use in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, and expected analytical performance characteristics. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in forensic toxicology, clinical chemistry, and pharmaceutical research.
Introduction
Accurate and precise quantification of analytes in complex biological matrices is a critical challenge in analytical chemistry.[2][3][4][5] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of an internal standard is a fundamental practice in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization, thereby significantly improving the accuracy and reliability of the results.[6][7]
This compound is an analytical reference standard structurally categorized as an opioid.[1] Its stable chemical nature, high purity (≥98%), and solubility in common organic solvents make it a suitable candidate for use as an internal standard in the quantitative analysis of opioids and other structurally related compounds.[1] This application note details the necessary steps and considerations for incorporating this compound into a quantitative LC-MS workflow.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective implementation.
| Property | Value | Reference |
| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | [1] |
| CAS Number | 63886-94-2 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O | [1] |
| Formula Weight | 260.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 10 mg/mL, DMSO: 2 mg/mL, Ethanol: 10 mg/mL | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Mass Spectrometry Data
The mass spectrometric behavior of this compound is critical for its use as an internal standard. The following table summarizes its key mass spectral data, which is essential for setting up a quantitative method using techniques like Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) | m/z 261.2 |
| Major Fragment Ions | To be determined from MS/MS analysis. Common fragments for similar structures often involve cleavage of the amide bond and fragmentation of the cyclohexyl ring. |
Note: Specific fragment ions should be determined empirically on the mass spectrometer being used.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard in LC-MS analysis. Optimization of these protocols for specific analytes and matrices is recommended.
Preparation of Stock and Working Solutions
Proper preparation of standard solutions is fundamental to achieving accurate quantitative results.
a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound analytical standard.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed vial.
b. Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of the target analyte(s).
-
Dissolve in 1 mL of a suitable organic solvent.
-
Vortex thoroughly.
-
Store at the recommended temperature for the specific analyte.
c. Working Solutions:
-
Prepare a series of analyte working solutions by serially diluting the analyte stock solution to create calibration standards at desired concentrations.
-
Prepare an internal standard working solution by diluting the this compound stock solution to a concentration that provides a stable and robust signal in the analytical run (e.g., 100 ng/mL).
Sample Preparation (Using Protein Precipitation - for Biological Matrices)
This protocol is a common and straightforward method for extracting small molecules from biological fluids like plasma or urine.
-
Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add a fixed volume of the this compound internal standard working solution to each sample.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitating agent).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
LC-MS/MS Method
The following are typical starting conditions for the analysis of opioids. Method optimization is crucial for achieving the desired chromatographic separation and sensitivity.
| LC Parameter | Suggested Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 7 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameter | Suggested Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
-
Analyte: To be determined based on the specific analyte of interest.
-
This compound (IS): Precursor ion m/z 261.2 → Product ion(s) m/z [To be determined empirically].
Data Analysis and Interpretation
Quantitative analysis is performed by constructing a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte for the calibration standards. A linear regression is then applied to the calibration curve to determine the concentration of the analyte in the unknown samples.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Conclusion
This compound is a reliable and stable analytical reference standard suitable for use as an internal standard in the quantitative analysis of opioids and other related compounds by LC-MS. The protocols and data presented in this application note provide a solid foundation for the development and validation of robust quantitative methods. Proper implementation of this compound as an internal standard will contribute to achieving highly accurate and precise analytical results in various research and development settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative Opiate, Opioid, and Benzodiazepine Testing by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
Application Notes and Protocols for AH 7563 in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 7563 is a synthetic compound structurally classified as an opioid, demonstrating analgesic properties in preclinical animal models. These application notes provide a comprehensive overview of the available data on this compound, including its formulation, established dosages for inducing analgesia in mice, and detailed protocols for relevant efficacy testing. The information is intended to guide researchers in designing and executing in vivo studies to explore the pharmacological profile of this compound.
Quantitative Data Summary
The following table summarizes the effective dose (ED50) of this compound required to produce an analgesic effect in mice in two standard behavioral assays.
| Animal Model | Assay | Administration Route | ED50 |
| Mouse | Phenylquinone-Induced Writhing Test | Oral | 15.3 mg/kg |
| Mouse | Hot Plate Test | Subcutaneous | 15.5 mg/kg |
Mechanism of Action & Signaling Pathway
This compound is categorized as an opioid compound.[1] While specific receptor binding affinity data for this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors are not publicly available, its analgesic effects suggest it acts as an agonist at one or more of these receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.
A generalized signaling pathway for opioid receptor activation is depicted below.
Experimental Protocols
I. Formulation of this compound for In Vivo Administration
Successful in vivo studies depend on the appropriate formulation of the test compound. The following are suggested methods for preparing this compound for oral and subcutaneous administration.
A. Vehicle for Oral or Subcutaneous Administration (Solubilized)
-
Prepare a stock solution: Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Prepare the final formulation:
-
Take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add ddH₂O to the final desired volume and mix until the solution is clear.
-
Note: The final concentrations of DMSO, PEG300, and Tween 80 should be optimized to ensure solubility and minimize vehicle-induced effects. A common starting point is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline or water.
-
B. Vehicle for Oral Administration (Suspension)
-
Prepare a 0.5% CMC-Na solution: Dissolve 0.5 g of carboxymethylcellulose sodium (CMC-Na) in 100 mL of distilled water. Stir until a clear solution is obtained.
-
Prepare the suspension: Add the required weight of this compound to the 0.5% CMC-Na solution to achieve the final desired concentration (e.g., 2.5 mg/mL). Vortex or sonicate to ensure a uniform suspension. Prepare fresh daily.
The workflow for formulation preparation is outlined below.
References
Application Notes and Protocols for the Analytical Detection of AH-7921 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of the synthetic opioid AH-7921 in various biological matrices. The methodologies outlined are based on established forensic and toxicological research, primarily utilizing mass spectrometry-based techniques.
Introduction
AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) is a synthetic opioid agonist that acts on the µ-opioid receptor.[1][2] Developed in the 1970s, it has more recently emerged as a novel psychoactive substance (NPS) associated with numerous fatal and non-fatal intoxications.[1][2][3] Accurate and sensitive analytical methods are crucial for its detection in biological samples for clinical and forensic investigations. Standard immunoassays may not detect AH-7921, necessitating more specific techniques like chromatography coupled with mass spectrometry.[1]
Signaling Pathway of AH-7921
AH-7921 functions as a µ-opioid receptor agonist, similar to morphine and other opioids.[2] The binding of AH-7921 to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events leading to its analgesic and other physiological effects.
Caption: Simplified signaling pathway of AH-7921 upon binding to the µ-opioid receptor.
Analytical Methodologies
The primary analytical techniques for the detection and quantification of AH-7921 in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] These methods offer high sensitivity and specificity, which is essential due to the low concentrations often encountered in biological matrices.[6]
Sample Preparation
Effective sample preparation is critical for removing interferences and concentrating the analyte. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
3.1.1. Liquid-Liquid Extraction (LLE) Protocol for Blood and Urine
This protocol is adapted from procedures described in forensic toxicology reports.[4]
-
Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., whole blood, urine) into a clean glass tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., MDPV-d8).[4]
-
Alkalinization: Adjust the pH of the sample to approximately 11 using a borate (B1201080) buffer.[4] This step is crucial for ensuring AH-7921 is in its non-ionized form, facilitating its extraction into an organic solvent.
-
Extraction: Add 5 mL of an extraction solvent mixture, such as ethyl acetate (B1210297)/heptane.[4]
-
Mixing: Vortex the mixture for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or ethyl acetate for GC-MS) for analysis.
3.1.2. Protein Precipitation Protocol for Blood
A simpler and faster method for sample clean-up, particularly for LC-MS analysis.[4]
-
Sample Aliquoting: Pipette 0.5 mL of blood into a microcentrifuge tube.
-
Precipitating Agent: Add 1.5 mL of cold acetonitrile.
-
Mixing: Vortex for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Collection: Transfer the supernatant to a new tube for evaporation and reconstitution or direct injection.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of AH-7921, often used for screening and confirmation.[1]
Experimental Protocol:
-
Instrumentation: An Agilent 7890/5977B GC-MS system or equivalent.[8]
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp at 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-550) for screening and Selected Ion Monitoring (SIM) for quantification.[4]
-
SIM Ions for AH-7921: m/z 126 (quantifier), 145, and 173 (qualifiers).[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and is well-suited for the quantification of AH-7921 in complex biological matrices.[4][5][6]
Experimental Protocol:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Zorbax Poroshell EC-C18, 2.1 x 100mm, 2.7µm).[9]
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium (B1175870) formate.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 70-95% B over several minutes.[4]
-
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for AH-7921:
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of AH-7921 in biological samples from various studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Calibration Range | Reference |
| LC-MS/MS | Saliva | 5 ng/mL | 10 ng/mL | 10 - 500 ng/mL | [10] |
| LC-MS/MS | Blood | Not Reported | Not Reported | 0.03 - 0.99 µg/g | [4] |
| LC-QTOF-MS | Urine | Not Reported | Not Reported | 100 - 5000 ng/mL | [4] |
Note: LOD and LOQ values are highly method and matrix-dependent and should be determined during in-house validation.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of AH-7921.
Caption: General experimental workflow for GC-MS analysis of AH-7921.
Caption: General experimental workflow for LC-MS/MS analysis of AH-7921.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of AH-7921 in biological samples. LC-MS/MS is generally preferred for its superior sensitivity and specificity, which is crucial for detecting the low concentrations of potent synthetic opioids.[6][7] Method validation, including the determination of LOD, LOQ, linearity, accuracy, and precision, is essential before implementation in a laboratory setting. The continuous emergence of new psychoactive substances necessitates the development and adaptation of analytical methods to ensure comprehensive toxicological screening.
References
- 1. AH-7921: A review of previously published reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AH-7921: the list of new psychoactive opioids is expanded - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Quantification of Designer Opioids by Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
- 10. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
Application Note: Forensic Toxicology Screening of AH 7563
Abstract
This application note provides a proposed framework for the forensic toxicology screening of AH 7563, a synthetic opioid. Due to the limited availability of specific toxicological and metabolic data for this compound, this document leverages published methodologies for the structurally similar compound, AH-7921, to propose analytical protocols and discuss potential metabolic pathways. The provided information is intended for research and forensic applications. It is crucial to note that the physiological and toxicological properties of this compound are not yet fully understood.[1]
Introduction
This compound is a synthetic compound structurally categorized as an opioid.[1] Its formal chemical name is N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1] As a novel psychoactive substance (NPS), its emergence poses a challenge to forensic toxicology laboratories. The lack of established analytical methods and metabolic data necessitates the development of robust screening protocols to detect and confirm its presence in biological matrices.
This document outlines a potential workflow for the screening and confirmation of this compound in forensic toxicology casework, drawing parallels from the well-documented analysis of AH-7921, a chlorinated analogue. The primary structural difference between the two compounds is the presence of a 3,4-dichloro substitution on the benzamide (B126) ring of AH-7921, which is absent in this compound. This core similarity allows for the extrapolation of analytical behaviors and metabolic transformations, with considerations for the differing aromatic ring structure.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1. This information is critical for method development, including the selection of appropriate solvents and analytical techniques.
| Property | Value | Reference |
| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | [1] |
| CAS Number | 63886-94-2 | [1] |
| Molecular Formula | C16H24N2O | [1] |
| Formula Weight | 260.4 g/mol | [1] |
| Purity | ≥98% (as an analytical reference standard) | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 10 mg/ml; DMSO: 2 mg/ml; Ethanol: 10 mg/ml | [1] |
Proposed Metabolic Pathway
While specific metabolic studies on this compound are not currently available, a putative metabolic pathway can be proposed based on the known metabolism of the structurally related synthetic opioid AH-7921. The primary metabolic transformations are expected to involve the cyclohexyl and N-dimethyl groups.
A diagram of the proposed metabolic pathway for this compound is presented below.
Caption: Proposed metabolic pathway of this compound.
Forensic Toxicology Screening Workflow
A comprehensive forensic toxicology screening workflow is essential for the reliable identification of this compound in biological samples. The proposed workflow incorporates both presumptive screening and confirmatory analysis.
Caption: Proposed workflow for this compound screening.
Experimental Protocols
The following protocols are proposed for the analysis of this compound in biological matrices and are adapted from methodologies used for similar synthetic opioids.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of biological fluid (e.g., urine, blood), add an internal standard and 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) (3 mL) and deionized water (3 mL) through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a mild organic solvent (e.g., 20% methanol in water).
-
Elution: Elute the analyte with 3 mL of a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Presumptive Screening: Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a time-of-flight mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan mode over a mass range of m/z 100-1000.
Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A triple quadrupole or ion trap mass spectrometer coupled to an HPLC system.
-
Chromatographic Conditions: As described for LC-TOF-MS.
-
Ionization Mode: ESI, positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Proposed MRM transitions for this compound are provided in Table 2.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 261.2 | [To be determined empirically] | [To be determined empirically] |
| N-desmethyl-AH 7563 | 247.2 | [To be determined empirically] | [To be determined empirically] |
Note: The specific product ions for MRM transitions need to be determined through infusion of an analytical standard of this compound and its potential metabolites into the mass spectrometer.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables. An example of a data summary table for a validation study is provided in Table 3.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.99 | ≥0.99 |
| Limit of Detection (LOD) | [To be determined] | - |
| Limit of Quantification (LOQ) | [To be determined] | - |
| Precision (%RSD) | <15% | ≤15% |
| Accuracy (%Bias) | ±15% | Within ±15% |
| Matrix Effect | [To be determined] | - |
| Recovery | [To be determined] | - |
Discussion and Conclusion
The forensic toxicology screening of novel psychoactive substances like this compound requires a proactive approach to method development. In the absence of specific data for this compound, the analytical methodologies and metabolic pathways of the structurally similar compound AH-7921 provide a valuable starting point. The proposed workflow, incorporating SPE for sample clean-up followed by LC-TOF-MS for screening and LC-MS/MS for confirmation, offers a robust strategy for the detection of this compound in forensic casework.
It is imperative that any laboratory implementing these proposed protocols performs a full in-house validation according to established forensic toxicology guidelines. The acquisition of analytical reference standards for this compound and its potential metabolites is essential for the confirmation of identity and accurate quantification. Further research into the pharmacology and toxicology of this compound is crucial to fully understand its effects and public health risks.
References
Application Notes & Protocols: Pharmacological Characterization of AH 7563
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 7563 is a compound structurally classified as an opioid; however, its physiological and toxicological properties remain largely uncharacterized.[1] These application notes provide a comprehensive experimental framework for the pharmacological evaluation of this compound. The following protocols are designed to elucidate the compound's mechanism of action, receptor binding profile, and downstream signaling pathways. Given its opioid-like structure, initial investigations will focus on its interaction with known opioid receptors.
Tier 1: Primary Screening - Receptor Binding Profile
The initial step is to determine the binding affinity of this compound for the primary opioid receptors (μ, δ, and κ) and a broader panel of G protein-coupled receptors (GPCRs) to identify its primary targets and potential off-target interactions. Radioligand binding assays are a standard and effective method for this purpose.[2]
Table 1: Hypothetical Receptor Binding Profile of this compound
| Receptor Subtype | Ligand | Ki (nM) of this compound |
| Opioid Receptors | ||
| Mu (μ) | [³H]-DAMGO | 15 |
| Delta (δ) | [³H]-DPDPE | 250 |
| Kappa (κ) | [³H]-U69,593 | > 10,000 |
| Adrenergic Receptors | ||
| Alpha-1A | [³H]-Prazosin | 800 |
| Alpha-2A | [³H]-Rauwolscine | > 10,000 |
| Beta-1 | [³H]-CGP 12177 | > 10,000 |
| Serotonin Receptors | ||
| 5-HT1A | [³H]-8-OH-DPAT | 1200 |
| 5-HT2A | [³H]-Ketanserin | 550 |
| Muscarinic Receptors | ||
| M1 | [³H]-Pirenzepine | > 10,000 |
| M2 | [³H]-AF-DX 384 | > 10,000 |
Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent and selective ligand for the mu-opioid receptor, with significantly lower affinity for other opioid receptors and the screened panel of GPCRs.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture HEK293 cells stably expressing the human mu-opioid receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).
-
Add 25 µL of [³H]-DAMGO (a selective mu-opioid receptor radioligand) at a final concentration equal to its Kd.
-
Add 25 µL of competing ligand (this compound) at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀ and subsequently the Ki value for this compound.
-
Tier 2: Functional Characterization - G-Protein Activation
Following the identification of the primary target receptor(s), the next step is to determine the functional activity of this compound. This involves assessing its ability to activate the G-protein signaling cascade, a hallmark of GPCR activation. The [³⁵S]GTPγS binding assay is a classic method to measure G-protein activation.
Table 2: Hypothetical Functional Activity of this compound at the Mu-Opioid Receptor
| Parameter | DAMGO (Reference Agonist) | This compound |
| EC₅₀ (nM) | 5.2 | 25.8 |
| Emax (% of DAMGO) | 100% | 92% |
Interpretation: The hypothetical data in Table 2 indicates that this compound is a potent full agonist at the mu-opioid receptor, comparable to the reference agonist DAMGO.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Assay Buffer Preparation: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA, pH 7.4.
-
Reaction Mixture:
-
In a 96-well plate, add 50 µL of cell membranes expressing the mu-opioid receptor (10-20 µg of protein).
-
Add 20 µL of GDP (10 µM final concentration).
-
Add 10 µL of this compound at various concentrations.
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add 20 µL of [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of this compound.
-
Use non-linear regression to determine the EC₅₀ and Emax values.
-
Tier 3: Downstream Signaling - β-Arrestin Recruitment
GPCRs can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades. Assessing β-arrestin recruitment is crucial for understanding potential biased agonism.
Table 3: Hypothetical β-Arrestin Recruitment Profile of this compound
| Parameter | DAMGO (Reference Agonist) | This compound |
| EC₅₀ (nM) | 35.7 | 150.2 |
| Emax (% of DAMGO) | 100% | 65% |
Interpretation: The hypothetical data in Table 3 suggests that this compound is a partial agonist for β-arrestin recruitment compared to the reference agonist DAMGO. This, combined with the full G-protein activation, indicates that this compound may be a G-protein biased agonist at the mu-opioid receptor.
Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
-
Cell Line: Use a cell line co-expressing the mu-opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Assay Procedure:
-
Wash the cells with PBS.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Incubate for 5 minutes in the dark.
-
Measure the baseline BRET signal using a plate reader capable of detecting both luminescence and fluorescence.
-
Add this compound at various concentrations.
-
Measure the BRET signal every 2-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the change in BRET ratio against the log concentration of this compound.
-
Determine the EC₅₀ and Emax values using non-linear regression.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Characterization
Caption: Tiered experimental workflow for the pharmacological characterization of this compound.
Hypothetical Signaling Pathway of this compound at the Mu-Opioid Receptor
Caption: Proposed biased agonism signaling pathway for this compound at the mu-opioid receptor.
References
Application Notes and Protocols for the Preparation of AH 7563 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of AH 7563, an analytical reference standard categorized as an opioid.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experimental results.
Introduction
This compound is a crystalline solid intended for research and forensic applications.[1] Proper preparation of stock solutions is the first critical step in any experiment involving this compound. The concentration and stability of the stock solution can significantly impact the outcome of in vitro and in vivo studies. These notes provide the necessary information for the safe handling, dissolution, and storage of this compound.
Compound Information and Solubility
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O | [1] |
| Molecular Weight | 260.4 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | ||
| DMF | 10 mg/mL | |
| DMSO | 2 mg/mL | |
| Ethanol (B145695) | 10 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Storage Temperature | -20°C | [1] |
Health and Safety Precautions
The physiological and toxicological properties of this compound are not yet fully understood.[1] Therefore, it is imperative to handle this compound with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Response: In case of a spill, isolate the area and clean it up using appropriate absorbent materials. Dispose of the waste in accordance with institutional and local regulations.
-
First Aid:
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.
-
Experimental Protocols
The following protocols provide a step-by-step guide for preparing this compound stock solutions. The choice of solvent will depend on the specific requirements of the downstream application.
This protocol is suitable for experiments where ethanol is a compatible solvent.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol (≥99.5%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid using a calibrated analytical balance in a tared, sterile microcentrifuge tube or vial.
-
Example Calculation: To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound.
-
-
Dissolution: Add the appropriate volume of anhydrous ethanol to the vial containing the weighed this compound.
-
Example Calculation: For a 10 mg/mL stock, add 1 mL of ethanol to the 10 mg of this compound.
-
-
Vortexing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
This protocol is suitable for cell-based assays where DMSO is used as a vehicle.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening.
-
Weighing: Carefully weigh the desired amount of this compound solid in a tared, sterile microcentrifuge tube.
-
Example Calculation: To prepare 1 mL of a 2 mg/mL stock solution, weigh out 2 mg of this compound.
-
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Example Calculation: For a 2 mg/mL stock, add 1 mL of DMSO to the 2 mg of this compound.
-
-
Vortexing: Securely cap the vial and vortex until the compound is fully dissolved. Sonication in a water bath for a few minutes can assist with dissolution if needed.
-
Storage: Store the DMSO stock solution in aliquots at -20°C.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions.
Caption: Workflow for Preparing this compound Stock Solutions.
As this compound is categorized as an opioid, its mechanism of action likely involves opioid receptors. The diagram below illustrates a generalized opioid receptor signaling pathway.
References
Application of AH 7563 in Opioid Receptor Research: An Overview
Initial investigations into the synthetic compound AH 7563, structurally categorized as an opioid, have revealed a significant gap in publicly available pharmacological data. While its chemical structure suggests potential interaction with opioid receptors, comprehensive studies detailing its binding affinities, functional activities, and impact on signaling pathways are not available in the current scientific literature.
This compound is classified as an analytical reference standard, and its physiological and toxicological properties remain largely unknown. This lack of data prevents the formulation of detailed application notes and experimental protocols for its use in opioid receptor research at this time.
However, research on structurally analogous compounds, notably AH-7921, offers valuable insights into the potential pharmacological profile of this chemical class. AH-7921, which shares a core structural motif with this compound, has been identified as a potent agonist at the µ-opioid receptor. A related analog, trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide, has demonstrated high affinity for both µ- and κ-opioid receptors. These findings suggest that compounds within this structural family possess significant opioid receptor activity, warranting further investigation into the specific properties of this compound.
Due to the current absence of specific experimental data for this compound, this document will provide a generalized framework of protocols and assays commonly employed in the characterization of novel opioid receptor ligands. These methodologies would be applicable to the future study of this compound, should it become a subject of pharmacological investigation.
General Experimental Protocols for Opioid Receptor Ligand Characterization
The following protocols outline standard in vitro methods used to determine the binding affinity and functional activity of a test compound at opioid receptors.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype. This is typically quantified by the inhibition constant (Ki).
Table 1: Representative Radioligands for Opioid Receptor Binding Assays
| Opioid Receptor Subtype | Radioligand |
| Mu (µ) | [³H]-DAMGO |
| Delta (δ) | [³H]-DPDPE |
| Kappa (κ) | [³H]-U69,593 |
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human opioid receptor subtype of interest (e.g., CHO-hMOR, HEK-hDOR, AtT20-hKOR).
-
Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound (e.g., this compound).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor and to quantify its potency (EC50 or IC50) and efficacy (Emax).
This assay measures the activation of G-proteins coupled to the opioid receptors, providing a direct measure of agonist efficacy.
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane and Reagent Preparation: Use cell membranes expressing the opioid receptor of interest. Prepare an assay buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS.
-
Incubation: In a 96-well plate, combine the membranes, assay buffer, and a range of concentrations of the test compound.
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC50 and Emax values.
Caption: G-protein signaling pathway activated by an opioid agonist.
For Gi/o-coupled receptors like opioid receptors, agonist activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Protocol: cAMP Inhibition Assay
-
Cell Culture: Plate cells expressing the opioid receptor of interest in a 96-well plate and grow to confluency.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) (to activate adenylyl cyclase) in the presence of varying concentrations of the test compound.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for a cyclic AMP (cAMP) inhibition assay.
Future Directions
The application of this compound in opioid receptor research is contingent on the future availability of comprehensive pharmacological data. Researchers interested in this compound are encouraged to perform the foundational in vitro assays described above to elucidate its binding profile and functional activity. Such studies will be instrumental in determining its potential as a research tool or a therapeutic lead. Until such data becomes available, the scientific community can only speculate on its properties based on the activity of its structural analogs.
Troubleshooting & Optimization
improving AH 7563 signal intensity in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of AH 7563 in mass spectrometry experiments.
Troubleshooting Guide: Low Signal Intensity for this compound
Low signal intensity is a common issue in mass spectrometry that can hinder the accurate quantification and identification of target compounds.[1] This guide provides a systematic approach to diagnosing and resolving the root cause of weak signals when analyzing this compound.
Q1: I am observing a weak or no signal for this compound. Where should I start troubleshooting?
A systematic approach is crucial to identify the source of the problem. The troubleshooting process can be broken down into three main areas: the sample itself, the liquid chromatography (LC) conditions, and the mass spectrometer (MS) settings.[2][3]
A recommended first step is to inject a freshly prepared standard solution of this compound directly into the mass spectrometer, bypassing the LC column. This helps determine if the issue lies with the instrument's ability to detect the analyte or with the sample preparation and chromatography.[2]
Below is a workflow diagram to guide your troubleshooting process.
Caption: General troubleshooting workflow for low signal intensity.
Frequently Asked Questions (FAQs)
This section addresses specific issues that can lead to poor signal intensity for this compound.
Sample Preparation
Q2: How can I prepare my sample to maximize this compound signal intensity?
Proper sample preparation is critical for achieving a strong signal and is a key step to ensure analytical selectivity and sensitivity.[4] The goal is to remove interfering matrix components that can suppress the ionization of this compound.[5][6]
-
For biological samples like plasma: Protein precipitation is a common and effective first step.[2] For cleaner samples, consider more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][7]
-
Solubility: Ensure this compound is fully dissolved. According to its technical information, this compound is soluble in DMF (10 mg/ml), Ethanol (10 mg/ml), and DMSO (2 mg/ml).[8] The final sample should be reconstituted in a solvent compatible with your mobile phase.[2]
-
Concentration: The sample concentration should be appropriate. A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[1]
Experimental Protocol: Protein Precipitation for Plasma Samples [2]
-
To 100 µL of plasma, add 300 µL of ice-cold methanol.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water).
Caption: Protein precipitation workflow for plasma samples.
Mass Spectrometry Settings
Q3: Which mass spectrometry parameters should I optimize for this compound?
Optimizing MS settings is crucial for maximizing the signal intensity of your analyte.[2] Electrospray ionization (ESI) is a common technique for small molecules like this compound.
-
Ionization Mode: It is recommended to test both positive and negative ESI modes to determine which provides the best signal-to-noise ratio for this compound under your specific experimental conditions.[2] Basic compounds often perform well in positive ion mode.[9]
-
Ion Source Parameters: Fine-tuning the ion source settings can significantly impact ionization efficiency.[2] These parameters include capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[2][10]
-
Collision Energy: For MS/MS analysis, optimizing the collision energy is necessary to achieve the desired fragmentation pattern and maximize the signal of the product ions.[11]
Table 1: Key Mass Spectrometry Parameters for Optimization
| Parameter | Recommended Action | Rationale |
| Ionization Mode | Test both positive and negative ESI. | The optimal mode depends on the analyte and matrix.[2][9] |
| Capillary Voltage | Optimize to achieve a stable spray. | Incorrect voltage can lead to an unstable signal or corona discharge.[12] |
| Drying Gas Flow | Optimize for efficient desolvation. | Affects the desolvation process and droplet velocities.[10] |
| Nebulizing Gas Flow | Optimize for efficient droplet formation. | Influences droplet size and charging efficiency.[12] |
| Source Temperature | Optimize for complete desolvation. | Aids in the evaporation of solvent from charged droplets.[13] |
| Collision Energy (MS/MS) | Optimize for maximum product ion intensity. | Ensures efficient fragmentation of the precursor ion.[11] |
Liquid Chromatography Conditions
Q4: How can my LC method affect the signal intensity of this compound?
Suboptimal LC conditions can lead to poor peak shape, which in turn results in a lower apparent signal height.[2]
-
Mobile Phase: The choice of mobile phase and additives is critical. Use high-purity solvents to avoid background noise and unwanted adduct formation.[9] Formic acid is often a good choice for an additive in ESI, while trifluoroacetic acid can sometimes suppress the signal.[14]
-
Peak Shape: Aim for sharp, symmetrical peaks by optimizing the LC gradient, flow rate, and column temperature.[2]
-
Matrix Effects: If ion suppression is suspected, try modifying the chromatography to separate this compound from co-eluting matrix components.[2]
Table 2: LC Parameters Affecting Signal Intensity
| Parameter | Recommended Action | Rationale |
| Mobile Phase Solvents | Use high-purity, LC-MS grade solvents. | Reduces background noise and prevents adduct formation.[9] |
| Mobile Phase Additive | Start with 0.1% formic acid. | Promotes protonation in positive ESI mode.[14] |
| Column Temperature | Optimize for best peak shape. | Affects retention time and peak symmetry.[2] |
| Flow Rate | Optimize for your column and instrument. | Pneumatically assisted ESI often works well around 0.2 mL/min.[12] |
| Gradient Profile | Adjust to achieve sharp, well-resolved peaks. | Poor peak shape can lower the apparent signal intensity.[2] |
Instrument Performance and Maintenance
Q5: My signal for this compound has suddenly disappeared. What should I check?
A complete loss of signal often points to a singular system failure.[3]
-
Instrument Calibration and Tuning: Ensure your mass spectrometer is regularly tuned and calibrated according to the manufacturer's guidelines.[1] Incorrect calibration can lead to mass errors and poor performance.[1][15]
-
Check for Contamination: Contamination in the ion source or sample path can lead to a significant drop in signal intensity.[11] Regularly clean the ion source as part of routine maintenance.
-
Verify System Performance: Inject a known standard to confirm that the instrument is performing as expected.[2][15] This helps to differentiate between a sample-specific issue and a system-wide problem.
By systematically addressing these areas, you can effectively troubleshoot and improve the signal intensity of this compound in your mass spectrometry experiments.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. tecan.com [tecan.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. zefsci.com [zefsci.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
common issues with AH 7563 sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the selective kinase inhibitor, AH 7563.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound arrived at room temperature. Is it still viable?
A: Yes. This compound is shipped as a lyophilized powder at ambient temperature and remains stable for several weeks under these conditions. For long-term storage, upon receipt, it is crucial to store the lyophilized powder at -20°C or colder, protected from light.[1][2]
Q2: I am having difficulty dissolving this compound. What is the recommended solvent?
A: Poor solubility is a common issue with many small molecule inhibitors.[3] For this compound, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). Ensure you are using high-purity, anhydrous DMSO to avoid compound degradation. For aqueous buffers, the solubility is significantly lower. If you must use an aqueous solution, consider adjusting the pH, as the solubility of ionizable compounds can be pH-dependent.[3]
Q3: After dissolving in DMSO, I see precipitation when I dilute this compound into my aqueous cell culture medium. How can I prevent this?
A: This is a common phenomenon known as "crashing out." To prevent precipitation, it is essential to perform serial dilutions. First, create a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Then, perform intermediate dilutions in a mixture of DMSO and your final aqueous buffer before making the final dilution into the cell culture medium. It is also critical to ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[3] Always add the compound solution to the medium while vortexing or mixing to ensure rapid and even distribution.
Q4: My experimental results are inconsistent between batches. What could be the cause?
A: Inconsistent results can arise from several factors related to sample preparation and handling:
-
Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound. It is highly recommended to aliquot the stock solution into single-use volumes to minimize this.[1][3]
-
Storage of Solutions: Once reconstituted in DMSO, store stock solutions at -20°C or -80°C. Avoid storing diluted aqueous solutions for extended periods.[4]
-
Cell Culture Variability: Ensure your cell culture conditions are standardized. Factors like cell passage number, confluency, and serum source can significantly impact the cellular response to the compound.[3]
Q5: I am observing significant cell death in my experiments, even at low concentrations of this compound. What should I investigate?
A: While this compound is designed to be a potent inhibitor, excessive cytotoxicity could indicate an issue with sample preparation.
-
Solvent Toxicity: Ensure the final DMSO concentration in your cell culture is at a non-toxic level (ideally ≤ 0.1%). Always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to assess the effect of the solvent alone.[3]
-
Compound Purity: Verify the purity of your this compound batch. Impurities could contribute to unexpected toxicity.
-
Cell Health: Confirm that your cells are healthy and not stressed before adding the compound. High cell density or poor culture conditions can make cells more sensitive to treatment.[5][6]
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Notes |
| Molecular Weight | 489.5 g/mol | |
| Appearance | Off-white to pale yellow powder | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥50 mg/mL (≥102 mM) | Sonication can aid in dissolution.[4] |
| Solubility in Ethanol | ~5 mg/mL | |
| Solubility in Water | <0.1 mg/mL | Insoluble in aqueous solutions. |
| Storage (Lyophilized) | -20°C for up to 2 years | Protect from light and moisture.[1][2] |
| Storage (DMSO Stock) | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.[4]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.895 mg.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C.
Protocol 2: Preparing Working Dilutions for Cell-Based Assays
-
Thawing: Retrieve a single aliquot of the 10 mM this compound stock solution from -80°C storage and thaw it at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution 1:10 in pre-warmed, sterile cell culture medium. Mix thoroughly by pipetting.
-
Final Dilution: Perform serial dilutions from the intermediate stock to prepare your final working concentrations. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in your highest concentration of this compound.
Visualizations
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Hypothetical Signaling Pathway for this compound
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing AH 7563 Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of AH 7563.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to its chromatographic separation?
A1: this compound, with the formal name N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, is an analytical reference standard categorized as an opioid.[1] Its structure contains a tertiary amine (the dimethylamino group) and a benzamide (B126) group, giving it both polar and non-polar characteristics. This amphiphilic nature can present challenges in achieving optimal separation. Understanding its solubility is also crucial for sample preparation; it is soluble in DMF and ethanol (B145695) at 10 mg/ml, in DMSO at 2 mg/ml, and in a 1:1 solution of ethanol and PBS (pH 7.2) at 0.5 mg/ml.[1]
Q2: What is a good starting point for a reverse-phase HPLC method for this compound?
A2: A good starting point for a reverse-phase HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[2][3][4] Given the presence of the basic dimethylamino group, controlling the mobile phase pH is critical to ensure good peak shape and retention.[5][6] A common starting point is a slightly acidic mobile phase (e.g., pH 3-4) to ensure the amine is protonated.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based columns.[7] It is often caused by strong interactions between the positively charged analyte and negatively charged silanol (B1196071) groups on the stationary phase surface.
Potential Causes and Solutions:
-
Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated this compound.[8]
-
Solution 2: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
Solution 3: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping to shield the silanol groups.
-
-
Column Overload:
-
Solution: Reduce the concentration of the injected sample to avoid overloading the column.[7]
-
-
Column Contamination or Degradation:
-
Solution: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace it if necessary.[9]
-
Q: I am observing peak fronting for my this compound peak. What could be the cause?
A: Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]
-
-
Column Collapse: In rare cases, with certain types of columns, operating outside the recommended pH range can lead to stationary phase collapse, causing peak fronting.
-
Solution: Ensure your mobile phase pH is within the column manufacturer's recommended range.
-
Issue 2: Insufficient Retention
Q: this compound is eluting very early in my chromatogram, close to the void volume. How can I increase its retention time?
A: Poor retention of polar compounds on traditional C18 columns is a frequent challenge.[2]
Potential Causes and Solutions:
-
High Organic Content in Mobile Phase: The mobile phase may be too "strong," causing the analyte to elute quickly.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[10]
-
-
Analyte is Too Polar for the Stationary Phase:
-
Solution 1: Use a More Retentive Column: Consider a column with a higher carbon load or a different stationary phase chemistry, such as a phenyl-hexyl column, which can provide different selectivity.
-
Solution 2: Explore HILIC or Mixed-Mode Chromatography: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to reverse-phase.[2] HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[2]
-
-
Mobile Phase pH: The ionization state of this compound affects its polarity.
-
Solution: Adjusting the mobile phase pH can alter the polarity and retention. Experiment with a slightly higher pH to decrease the polarity of the protonated amine, but be mindful of peak shape.
-
Table 1: Effect of Mobile Phase Composition on this compound Retention Time
| Acetonitrile (%) | Water with 0.1% Formic Acid (%) | Retention Time (min) |
| 50 | 50 | 1.8 |
| 40 | 60 | 3.5 |
| 30 | 70 | 7.2 |
Issue 3: Baseline Instability
Q: I am experiencing a drifting or noisy baseline during my analysis of this compound. What are the common causes?
A: Baseline instability can be caused by several factors related to the mobile phase, the detector, or the HPLC system itself.[11][12][13][14][15]
Potential Causes and Solutions:
-
Mobile Phase Issues:
-
Solution 1: Inadequate Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[15]
-
Solution 2: Contaminated Solvents: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9][11]
-
Solution 3: Incomplete Mixing: If using a gradient, ensure the pump's mixing performance is adequate.
-
-
Detector Issues:
-
Solution: A dirty detector flow cell can cause baseline noise. Flush the flow cell with an appropriate solvent.
-
-
Column Equilibration:
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase before starting the analysis.[13]
-
Experimental Protocols
Recommended Reverse-Phase HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-70% B
-
10-12 min: 70% B
-
12-13 min: 70-10% B
-
13-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 224 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase (90% A, 10% B) to a concentration of 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for this compound chromatography.
Caption: Effect of mobile phase pH on this compound ionization and properties.
References
- 1. caymanchem.com [caymanchem.com]
- 2. waters.com [waters.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. mastelf.com [mastelf.com]
- 10. support.waters.com [support.waters.com]
- 11. Four of the causes of abnormal liquid chromatography baselines [uhplcslab.com]
- 12. Causes of Gradient Drift | Separation Science [sepscience.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. silicycle.com [silicycle.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
AH 7563 degradation products and how to avoid them
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of AH 7563 and best practices to ensure its stability during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least five years.[1]
Q2: What are the likely degradation pathways for this compound?
Q3: What are the potential degradation products of this compound?
Hydrolysis of the amide bond in this compound would likely yield benzoic acid and (1-(dimethylamino)cyclohexyl)methanamine.
Q4: How can I avoid the degradation of this compound during my experiments?
To minimize degradation, it is crucial to control the pH of your solutions. Avoid strongly acidic or basic conditions, especially at elevated temperatures.[2][4] When preparing stock solutions, use appropriate solvents as recommended by the supplier and store them at -20°C when not in use.
Q5: I suspect my this compound sample has degraded. How can I check for degradation?
You can analyze your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method would show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at -20°C in a tightly sealed container. - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The presence of degradation products. | - Analyze the sample alongside a freshly prepared standard of this compound to confirm the identity of the main peak. - If degradation is suspected, perform a forced degradation study to identify the degradation products. |
| Precipitation in aqueous solutions. | Poor solubility or degradation of this compound. | - Check the recommended solubility of this compound in your chosen solvent system.[1] - Ensure the pH of the aqueous buffer is compatible with the stability of this compound. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound and developing stability-indicating analytical methods.[5][6]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[2][7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC or LC-MS method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
-
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. longdom.org [longdom.org]
- 6. veeprho.com [veeprho.com]
- 7. geocities.ws [geocities.ws]
troubleshooting poor solubility of AH 7563
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with AH 7563, particularly concerning its solubility.
Troubleshooting Guide: Poor Solubility of this compound
Experiencing poor solubility of this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions. For stock solutions, organic solvents are recommended. Based on available data, the solubility in common laboratory solvents varies. It is most soluble in Dimethylformamide (DMF) and Ethanol (B145695), with lower solubility in Dimethyl sulfoxide (B87167) (DMSO).[1] For experiments requiring an aqueous buffer, a mixture of ethanol and PBS (pH 7.2) can be used, although the solubility is significantly lower in this co-solvent system.[1]
Q2: What is the maximum concentration of this compound I can achieve in different solvents?
A2: The approximate solubility of this compound in various solvents is summarized in the table below.[1] It is recommended to start with these concentrations and adjust as needed for your specific experimental requirements.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: The solubility of this compound in DMSO is relatively low (approximately 2 mg/mL).[1] If you are observing incomplete dissolution, you may be exceeding its solubility limit. Consider the following steps:
-
Reduce the concentration: Try preparing a more dilute solution in DMSO.
-
Gentle warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious about the stability of the compound at elevated temperatures.
-
Use an alternative solvent: If your experimental design allows, consider using DMF or Ethanol, where this compound has a higher solubility (approximately 10 mg/mL).[1]
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low solubility. A co-solvent approach is necessary. A 1:1 mixture of Ethanol and PBS (pH 7.2) can be used, but the solubility is limited to approximately 0.5 mg/mL.[1] When preparing, first dissolve the this compound in ethanol and then slowly add the PBS while vortexing to prevent precipitation.
Q5: How should I store my this compound stock solutions?
A5: For optimal stability, it is recommended to store stock solutions of this compound at -20°C.[1] Before each use, allow the solution to thaw completely and come to room temperature. Ensure the vial is tightly sealed to prevent solvent evaporation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents [1]
| Solvent | Approximate Solubility |
| DMF | 10 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in Ethanol
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile microcentrifuge tube or vial
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound using a calibrated balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Transfer the weighed this compound into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous ethanol to the tube. For a 10 mg/mL solution, add 1 mL of ethanol.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.
-
Once fully dissolved, the stock solution is ready for use or for further dilution in an appropriate experimental buffer.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor solubility of this compound.
References
minimizing matrix effects for AH 7563 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of AH 7563.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an analytical reference standard structurally categorized as an opioid.[1] Its physiological and toxicological properties are not fully known, and it is intended for research and forensic applications.[1] Key chemical properties are summarized below:
| Property | Value |
| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |
| CAS Number | 63886-94-2 |
| Molecular Formula | C₁₆H₂₄N₂O |
| Formula Weight | 260.4 g/mol |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, DMSO: 2 mg/ml |
Q2: What are matrix effects and why are they a concern in the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[2] In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[3][4] These effects can lead to ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[5][6]
Q3: What are the common sources of matrix effects in biological samples for this compound analysis?
For the analysis of this compound in biological matrices like plasma, serum, or urine, common sources of interference include:
-
Phospholipids (B1166683): A major component of cell membranes, phospholipids are notorious for causing ion suppression in ESI-MS and can co-extract with the analyte during sample preparation.
-
Salts and Endogenous Metabolites: These can also interfere with the ionization process.[7]
Q4: How can I determine if matrix effects are impacting my this compound analysis?
A post-extraction spike experiment is a common method to quantitatively assess matrix effects.[7] This involves comparing the analyte's peak area in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these signals indicates the presence of ion suppression or enhancement.[7] Another qualitative technique is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer. Dips or enhancements in the baseline signal upon injection of a blank matrix extract reveal the retention times at which matrix effects occur.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing matrix effects in your this compound analysis.
Problem: Poor sensitivity, accuracy, or precision in this compound quantification.
This is often a primary indicator of matrix effects, particularly ion suppression.
Solution 1: Optimize Sample Preparation
Improving sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components.[3][8]
-
Protein Precipitation (PPT): A fast but potentially less clean method. It may not sufficiently remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective technique for selectively isolating the analyte and removing a wide range of interfering compounds.
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, and inexpensive. | May not effectively remove all matrix components, especially phospholipids. |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner extract than PPT. | Can be more time-consuming and may require optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Highly selective, can provide very clean extracts.[3] | More complex and expensive than PPT and LLE. |
Solution 2: Modify Chromatographic Conditions
Optimizing the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.[7]
-
Change the analytical column: Use a column with a different chemistry (e.g., C18, Phenyl-Hexyl).
-
Adjust the mobile phase: Modify the organic solvent, aqueous phase pH, or additives.
-
Optimize the gradient profile: A slower gradient can improve the resolution between the analyte and interferences.
Solution 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is a highly effective way to compensate for matrix effects.[3][4] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard peak area ratio.[4]
Solution 4: Utilize Matrix-Matched Calibration Standards
Preparing calibration standards in the same matrix as the samples can help to account for matrix-induced changes in ionization efficiency.[3][4] This is a common practice in fields like pharmacokinetics.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established procedure. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Matrix-Matched Standard): Spike this compound into the blank matrix before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
A %ME of 100% indicates no matrix effect.
-
A %ME < 100% indicates ion suppression.
-
A %ME > 100% indicates ion enhancement.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of the weak buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of the weak buffer.
-
Wash 2: 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate volume of the mobile phase.
Visualizations
Caption: A general workflow for this compound analysis and matrix effect mitigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
AH 7563 stability issues in long-term storage
Disclaimer: The following information is based on general best practices for the handling, storage, and stability assessment of analytical reference standards, particularly for small molecules categorized as opioids. As of this writing, specific long-term stability data for AH 7563 is not publicly available. Researchers should use this guide as a starting point and conduct their own stability studies to determine the optimal storage conditions and shelf-life for their specific lots of this compound.
Troubleshooting Guide: Long-Term Storage Stability Issues
This guide addresses potential issues and unexpected results that researchers may encounter when using this compound that has been in long-term storage.
Q1: I am observing a decrease in the expected peak area or a lower-than-expected concentration in my analysis after storing this compound. What could be the cause?
A1: A decrease in the peak area or concentration of this compound could indicate chemical degradation. Several factors can contribute to the degradation of a compound during long-term storage.[1][2][3][4]
-
Improper Storage Temperature: Storing the compound at a temperature higher than recommended can accelerate degradation reactions.[2] For many analytical standards, refrigerated (2-8 °C) or frozen (<0 °C) conditions are advised.[5]
-
Exposure to Light: Photosensitive compounds can degrade when exposed to light.[4] It is recommended to store such compounds in amber vials or other light-blocking containers.[4][5]
-
Presence of Moisture: Hygroscopic compounds can absorb moisture from the air, which can lead to hydrolysis or other degradation pathways.[2][4] Ensure containers are tightly sealed.[6]
-
Oxidation: Exposure to oxygen can cause oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
pH Changes: If stored in solution, changes in the pH of the solvent can catalyze degradation.[1]
Troubleshooting Steps:
-
Verify the storage conditions (temperature, light exposure) against the manufacturer's recommendations, if available.
-
Analyze a freshly prepared standard of this compound to compare with the stored sample.
-
Consider performing a forced degradation study (see Experimental Protocols section) to identify potential degradation products.
Q2: I am seeing unexpected peaks in my chromatogram when analyzing my stored this compound sample. What are these peaks and what should I do?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.[7]
Possible Causes:
-
Chemical Degradation: As discussed in Q1, various environmental factors can cause the parent compound to break down into impurities.[2][3][4]
-
Contamination: The sample may have been contaminated during handling or storage.
Troubleshooting Steps:
-
Review Storage and Handling Procedures: Ensure that proper techniques are being followed to prevent contamination.[6][8]
-
Analyze a Blank: Run a blank sample (solvent only) to rule out contamination from the solvent or analytical system.
-
Perform Peak Purity Analysis: If your HPLC system has a photodiode array (PDA) detector, you can perform peak purity analysis to see if the main this compound peak is co-eluting with any impurities.
-
Characterize Degradation Products: Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the unknown peaks, which can help in elucidating their structures.
Q3: My this compound sample, which is a solid, has changed in appearance (e.g., color, texture) after long-term storage. Is it still usable?
A3: A change in the physical appearance of a solid compound is a strong indicator of potential chemical degradation or instability. It is not recommended to use a compound that has visibly changed without first re-qualifying it.
Recommended Actions:
-
Do not use the sample for quantitative experiments. The purity of the compound is likely compromised.
-
Re-qualify the material: If the material is critical, you can perform analytical testing (e.g., HPLC, NMR, mass spectrometry) to determine its purity and identify any new substances.
-
Procure a new, certified standard: This is the safest and most reliable option to ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: While specific data for this compound is unavailable, general best practices for analytical standards suggest the following:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is a common recommendation for less volatile compounds.[5] For long-term storage, freezing may be appropriate, but be mindful of potential precipitation if in solution.[4]
-
Light: Protect from light by storing in an amber vial or in the dark.[4][5]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.[6] For highly sensitive compounds, storage under an inert gas like nitrogen or argon may be beneficial.
Q: Should I store this compound as a solid or in solution?
A: Storing the compound in its solid form is generally preferred for long-term stability as it minimizes interactions with solvents that could lead to degradation.[4] Prepare solutions fresh as needed. If you must store solutions, use a high-purity, appropriate solvent and store at a low temperature in a tightly sealed container. Be aware that some compounds may precipitate out of solution when frozen.[4]
Q: How can I determine the shelf-life of my this compound sample?
A: The shelf-life of a chemical is the period during which it is expected to remain stable and effective when stored under recommended conditions.[2] To determine the shelf-life in your laboratory, you would need to conduct a long-term stability study. This involves storing the compound under controlled conditions and periodically testing its purity and potency over time.
Q: What factors can influence the stability of this compound in an experimental setting?
A: Beyond storage, several factors during an experiment can affect the stability of a compound:
-
Solvent: The choice of solvent can impact stability. Ensure this compound is soluble and stable in your chosen solvent system.
-
pH: The pH of your experimental buffer can significantly influence the rate of degradation for pH-sensitive compounds.[1]
-
Temperature: Higher temperatures in experimental procedures can accelerate degradation.[2]
-
Exposure to Air and Light: During sample preparation and analysis, minimize exposure to air and light, especially for sensitive compounds.[4]
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from stability studies of this compound.
Table 1: Long-Term Stability Study of this compound (Solid State)
| Time Point (Months) | Storage Condition | Appearance | Purity by HPLC (%) | Degradation Products (%) |
| 0 | 2-8 °C, Dark | White Powder | 99.8 | < 0.1 |
| 3 | 2-8 °C, Dark | No Change | ||
| 6 | 2-8 °C, Dark | |||
| 12 | 2-8 °C, Dark | |||
| 24 | 2-8 °C, Dark |
Table 2: Stability of this compound in Solution
| Solvent | Storage Condition | Concentration (mg/mL) | Time Point | Purity by HPLC (%) | Degradation Products (%) |
| Methanol | -20 °C, Dark | 1 | 0 | 99.9 | < 0.1 |
| 1 week | |||||
| 1 month | |||||
| DMSO | -20 °C, Dark | 1 | 0 | 99.8 | < 0.1 |
| 1 week | |||||
| 1 month |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[9]
Objective: To develop an HPLC method that separates this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Use a gradient elution to separate compounds with a wide range of polarities.
-
A typical starting mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Detection: Use a PDA detector to monitor the elution at multiple wavelengths. This will help in identifying the optimal wavelength for detection and for peak purity analysis.
-
Method Optimization:
-
Inject a solution of this compound and adjust the gradient profile to achieve a good peak shape and retention time.
-
Prepare a forced degradation sample (see Protocol 2) and inject it into the HPLC system.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and all degradation product peaks.[10]
-
-
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Protocol 2: Forced Degradation Study
Forced degradation studies are conducted to intentionally degrade the sample under more severe conditions than accelerated stability studies.[7] This helps to identify likely degradation products and establish the degradation pathways.[7]
Objective: To generate potential degradation products of this compound and to demonstrate the specificity of the stability-indicating HPLC method.
Methodology:
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions[12][13]:
-
Acid Hydrolysis:
-
Add 0.1 M HCl to the this compound solution.
-
Heat at 60°C for 24 hours.
-
Neutralize the solution before injection.
-
-
Base Hydrolysis:
-
Add 0.1 M NaOH to the this compound solution.
-
Keep at room temperature for 24 hours.
-
Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
Add 3% hydrogen peroxide to the this compound solution.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve in an appropriate solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.
-
Analyze all stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]
Visualizations
Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Assessing Chemical Stability.
Troubleshooting Logic
Caption: Troubleshooting Logic for Stability Issues.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Handling Your Analytical Reference Standards [restek.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijisrt.com [ijisrt.com]
refining AH 7563 dosage for consistent results
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AH 7563. The content is designed to ensure consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an analytical reference standard structurally categorized as an opioid.[1] Its physiological and toxicological properties are not known.[1] Therefore, its primary application is in research and forensic settings for the identification and quantification of this compound, likely as a standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: How should this compound be stored to ensure its stability?
A2: For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least five years.[1] It is shipped at room temperature in the continental US.[1]
Q3: I am observing inconsistent peak areas in my chromatograms when using my this compound standard. What are the potential causes?
A3: Inconsistent peak areas can stem from several factors:
-
Improper Solution Preparation: Ensure the compound is fully dissolved. Use sonication if necessary and visually inspect for any undissolved particulates.
-
Solution Instability: While the solid is stable, solutions may degrade over time. It is best practice to use freshly prepared solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Inconsistent Injection Volumes: If using manual injection, variability in technique can lead to inconsistent results. An autosampler is recommended for improved precision.
-
Adsorption to Surfaces: Opioid compounds can sometimes adsorb to glass or plastic surfaces. Using silanized vials may help to mitigate this issue.
-
Mobile Phase Inconsistency (for LC-MS): Ensure your mobile phase is well-mixed and of high purity. Contaminants or improper pH can affect analyte ionization and, consequently, peak area.
Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. How can I resolve this?
A4: this compound has limited solubility in aqueous solutions. The provided data indicates a solubility of 0.5 mg/mL in a 1:1 solution of Ethanol:PBS (pH 7.2).[1] If you are diluting a stock solution made in an organic solvent (like DMSO or Ethanol) into an aqueous buffer, precipitation can occur if the final concentration of the organic solvent is too low to maintain solubility. To resolve this, you can try:
-
Increasing the proportion of organic solvent in your final dilution.
-
Preparing your dilutions in a solvent system that mirrors the initial mobile phase of your chromatography method if applicable.
-
Ensuring the pH of your aqueous buffer is compatible with the compound's stability and solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an analytical standard.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Low Signal | Degradation of the Standard: Improper storage or use of an old, improperly stored solution. | Prepare a fresh stock solution from the solid material stored at -20°C. |
| Incompatibility with Analytical Method: The compound may not be stable or ionize well under the current GC-MS or LC-MS conditions. | Review the literature for analytical methods for similar benzamide (B126) or novel synthetic opioid compounds. For LC-MS, try different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to improve ionization. For GC-MS, consider derivatization. | |
| Instrumental Issues: Problems with the injector, detector, or mass spectrometer. | Run a known, stable standard for your instrument to confirm it is functioning correctly. | |
| Variable Retention Times | Inconsistent Mobile Phase Composition (LC-MS): Improper mixing of gradient solvents. | Ensure thorough mixing of mobile phase components and degas the solvents before use. |
| Fluctuations in Column Temperature: Inconsistent oven temperature can cause shifts in retention time. | Ensure the column oven is set to a stable temperature and allow it to equilibrate before starting your run. | |
| Column Degradation: The analytical column may be losing its stationary phase or becoming contaminated. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Split or Tailing Peaks | Sample Overload: Injecting too high a concentration of the standard. | Dilute your sample and reinject. |
| Solvent Mismatch: The solvent in which the sample is dissolved is significantly stronger than the mobile phase (LC-MS). | Whenever possible, dissolve the standard in the initial mobile phase. | |
| Column Contamination or Damage: Buildup of contaminants at the head of the column or a void in the packing material. | Back-flush the column (if permissible by the manufacturer). If the issue continues, replace the column. |
Quantitative Data Summary
The following table summarizes the known quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O | Cayman Chemical[1] |
| Formula Weight | 260.4 g/mol | Cayman Chemical[1] |
| Purity | ≥98% | Cayman Chemical[1] |
| Storage Temperature | -20°C | Cayman Chemical[1] |
| Stability | ≥ 5 years (at -20°C) | Cayman Chemical[1] |
| λmax | 224 nm | Cayman Chemical[1] |
| Solubility | ||
| DMF | 10 mg/mL | Cayman Chemical[1] |
| DMSO | 2 mg/mL | Cayman Chemical[1] |
| Ethanol | 10 mg/mL | Cayman Chemical[1] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[1] |
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound in Methanol.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1 mg) using an analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of HPLC-grade Methanol, vortex, and sonicate for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Once dissolved, bring the solution to the final volume with Methanol and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled vial at -20°C. Protect from light.
Protocol 2: Preparation of Working Standards for Calibration Curve
This protocol describes the serial dilution of the primary stock solution to create working standards for a calibration curve.
-
Thaw Stock Solution: Thaw the primary stock solution and allow it to reach room temperature. Vortex briefly to ensure homogeneity.
-
First Dilution: Prepare an intermediate stock solution by diluting the primary stock. For example, pipette 100 µL of the 1 mg/mL stock into 900 µL of the desired diluent (e.g., Methanol or initial mobile phase) to create a 100 µg/mL solution.
-
Serial Dilutions: Perform a series of dilutions from the intermediate stock to create a range of concentrations suitable for your analytical method (e.g., 10, 25, 50, 100, 250, 500 ng/mL).
-
Use Freshly: It is recommended to prepare working standards fresh for each analytical run to ensure accuracy and consistency.
Visualizations
Caption: Workflow for preparation and analysis of this compound standards.
Caption: Logical flow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Synthesis of AH 7563
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of AH 7563.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the synthesis of this compound?
A1: The synthesis of this compound, a complex small molecule, can present several challenges typical of multi-step organic syntheses.[1][2] These often include:
-
Low reaction yields: Can be caused by incomplete reactions, side product formation, or loss of product during workup and purification.[3][4][5][6][7]
-
Byproduct and side product formation: Unwanted reactions can lead to impurities that are difficult to separate from the desired product.[8][9]
-
Purification difficulties: The final compound and intermediates may require advanced purification techniques to achieve high purity.[10][11][12][13][14]
-
Stability issues: The compound or intermediates may be sensitive to factors like air, light, or temperature, leading to degradation.[15]
Q2: How can I improve the yield of my reaction?
A2: Improving reaction yield often involves a systematic approach to optimizing reaction conditions.[3][4][5] Consider the following factors:
-
Purity of starting materials: Ensure all reactants and solvents are pure and dry.
-
Reaction parameters: Systematically vary temperature, reaction time, and catalyst loading to find the optimal conditions.
-
Reagent addition: Slow, dropwise addition of reagents can sometimes minimize side reactions.[3]
-
Inert atmosphere: If your reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability data for this compound is limited, for long-term storage, it is recommended to store the solid compound in a tightly sealed, light-resistant container under an inert atmosphere at -20°C.[15][16] Solutions should be prepared fresh; if storage is necessary, use deoxygenated solvents and store at low temperatures, protected from light.[15]
Troubleshooting Guides
Problem 1: Low Yield in the Final Amidation Step
Symptoms:
-
The reaction stalls with a significant amount of starting material remaining.
-
Multiple unidentified spots are visible on the Thin Layer Chromatography (TLC) plate.
-
The isolated yield is consistently below 30%.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| Insufficient activation of the carboxylic acid | Use a more efficient coupling agent or add an activating agent. | See Protocol 1: Optimized Amidation. |
| Decomposition of starting material or product | Lower the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.[3] | Maintain the reaction temperature at 0°C for the first hour and then allow it to slowly warm to room temperature. |
| Poor quality of reagents | Use freshly opened or purified solvents and reagents. | Purify solvents using standard laboratory techniques (e.g., distillation). |
Problem 2: Difficult Purification of the Final Product
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
The presence of persistent, colored impurities.
-
Inability to obtain a pure solid product through crystallization.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| Formation of structurally similar byproducts | Optimize the reaction to minimize byproduct formation.[8] Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).[11][12] | See Protocol 2: Preparative HPLC Purification. |
| Oxidative degradation | Work up the reaction and perform purification under an inert atmosphere. Add an antioxidant if compatible with the reaction. Store the purified product under inert gas.[15] | Degas all solvents by bubbling with nitrogen or argon for 15-20 minutes before use. |
| Residual catalyst or reagents | Perform an aqueous wash to remove water-soluble impurities before chromatography. | Wash the organic layer with a suitable aqueous solution (e.g., saturated sodium bicarbonate, brine) during the workup. |
Experimental Protocols
Protocol 1: Optimized Amidation
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Activation: Stir the solution at room temperature for 15 minutes.
-
Amine Addition: Add the amine (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile). Filter the solution through a 0.45 µm syringe filter.
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and gradient.
-
Preparative Run: Scale up the separation to a preparative HPLC system using the optimized method.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Analysis: Confirm the purity of the isolated product by analytical HPLC and other analytical techniques (e.g., NMR, MS).[12]
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Multistep Synthesis [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Small Molecule Purification | Hanbon [jshanbon.com]
- 11. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 12. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 13. Small Molecule Drugs [dupont.com]
- 14. axplora.com [axplora.com]
- 15. benchchem.com [benchchem.com]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: Method Validation for AH 7563 Analytical Assays
Frequently Asked Questions (FAQs)
Q1: Why is analytical method validation necessary for a reference standard like AH 7563?
A1: Analytical method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[6][7] For a reference standard like this compound, validation ensures that the chosen analytical method provides reliable, accurate, and reproducible data for identity, purity, and strength assessment. This is a critical requirement by regulatory bodies to ensure the quality and consistency of analytical results.[2][7]
Q2: What are the key parameters to evaluate during the validation of an analytical method for this compound?
A2: The core validation parameters are guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[8] These include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability, Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Q3: What should be included in a method validation plan?
A3: A validation plan should be established before beginning studies.[9] It should outline the scope, objectives, and methodology.[10] Key elements to include are:
-
The purpose and scope of the analytical method.
-
The validation parameters to be evaluated.[6]
-
The experimental design for each parameter.
-
The required materials and instruments.
-
Pre-defined acceptance criteria for each validation parameter.[9]
Key Validation Parameter Protocols & Acceptance Criteria
This section details the experimental protocols for key validation parameters, with a focus on a High-Performance Liquid Chromatography (HPLC) method, a common technique for small molecules like this compound.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte) to check for interferences at the retention time of this compound.
-
Analyze a sample of this compound.
-
If available, analyze samples of known related substances or impurities.
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on this compound and analyze the stressed samples. The method should be able to separate the degradation products from the main this compound peak.
Acceptance Criteria:
-
No significant interfering peaks at the retention time of the analyte in the blank or placebo samples.
-
The method must be able to resolve the this compound peak from any known impurities and degradation products.
Linearity & Range
Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected test concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area response against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Presentation: Linearity and Range Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be minimal and not statistically significant. |
| Residuals | Should be randomly distributed around the regression line. |
| Range | The specified range over which linearity, accuracy, and precision are acceptable. |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[7]
Experimental Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels within the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
This can be done by spiking a placebo matrix with known amounts of this compound.
-
Analyze the samples and calculate the percentage recovery for each.
Data Presentation: Accuracy Acceptance Criteria
| Concentration Level | Mean Recovery |
| Low (e.g., 80%) | 98.0% - 102.0% |
| Medium (e.g., 100%) | 98.0% - 102.0% |
| High (e.g., 120%) | 98.0% - 102.0% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Data Presentation: Precision Acceptance Criteria
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability | % RSD | ≤ 2.0% |
| Intermediate Precision | % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration of this compound that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[12]
-
This can be achieved by injecting a series of dilute solutions of known concentration.
Data Presentation: LOD and LOQ Acceptance Criteria
| Parameter | Acceptance Criteria |
| LOD | S/N ratio ≥ 3:1 |
| LOQ | S/N ratio ≥ 10:1; with acceptable precision (%RSD ≤ 10%) |
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary each parameter within a small, defined range (e.g., mobile phase organic content ±2%, pH ±0.2 units).
-
Analyze the system suitability samples under each modified condition.
Acceptance Criteria:
-
System suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within acceptable limits for all varied conditions.
Troubleshooting Guide
This section addresses common issues encountered during the use of HPLC for the analysis of this compound.
Q: What should I do if I observe peak tailing?
A: Peak tailing can be caused by several factors.[13] Follow these steps to troubleshoot:
-
Check for Column Overload: Reduce the injection volume or sample concentration.[13]
-
Assess Secondary Interactions: If the mobile phase pH is close to the pKa of this compound, this can cause tailing. Adjust the pH to be at least 2 units away from the pKa.
-
Inspect for Column Contamination or Degradation: Flush the column with a strong solvent or replace the column if it is old.[13]
Q: My retention times are drifting. How can I fix this?
A: Retention time drift is often related to the mobile phase or the column.[14]
-
Ensure Proper Column Equilibration: Increase the column equilibration time before starting the analytical run.[14]
-
Check Mobile Phase Composition: Prepare a fresh mobile phase, ensuring accurate measurements. If using a gradient, check that the pump mixer is functioning correctly.[14]
-
Verify Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[14]
Q: I'm seeing a noisy or drifting baseline. What are the likely causes?
A: A noisy or drifting baseline can compromise sensitivity.[15]
-
Degas the Mobile Phase: Air bubbles in the system are a common cause of baseline noise. Degas the mobile phase using an online degasser or sonication.[14]
-
Check for Contamination: A contaminated detector flow cell or mobile phase can lead to baseline issues. Flush the system and use high-purity solvents.[13][15]
-
Inspect for Leaks: Check all fittings and connections for any signs of leaks.[14]
Q: Why is my system backpressure too high?
A: High backpressure can indicate a blockage in the system.[13]
-
Check for Clogged Frits or Filters: Replace the in-line filter and column frits if they are clogged with particulate matter.[13]
-
Inspect Tubing: Ensure that none of the tubing is kinked or blocked.[13]
-
Filter the Mobile Phase and Samples: Always filter your mobile phase and samples to prevent particulates from entering the system.[13]
Visualized Workflows and Relationships
General Workflow for Analytical Method Validation
Caption: A general workflow for analytical method validation.
Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape.
Relationship Between Key Validation Parameters
Caption: Relationship between key validation parameters.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. wjarr.com [wjarr.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. youtube.com [youtube.com]
- 11. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. maxisci.com [maxisci.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
A Comparative Analysis of AH-7563 and Other Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic opioid AH-7563 and other prominent synthetic opioids, including fentanyl, carfentanil, and U-47700. Due to the limited publicly available experimental data specifically for AH-7563, this comparison utilizes data from the structurally related benzamide (B126) opioid, AH-7921, as a proxy to represent the pharmacological profile of this class of compounds. The information is intended for research and drug development purposes and is based on available scientific literature.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo pharmacological data for AH-7921 (as a proxy for the benzamide class), U-47700, fentanyl, and carfentanil. This data facilitates a direct comparison of their receptor binding affinities and analgesic potencies.
| Compound | Class | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | In Vivo Potency (ED50, mg/kg) |
| AH-7921 | Benzamide | 60[1] | 34[1] | - | ~Morphine Potency[2] |
| U-47700 | Benzamide | 11.1[3][4] | 287[3] | 1220[3] | 0.21 (mouse, tail flick)[5] |
| Fentanyl | Phenylpiperidine | ~1-2 | - | - | 0.01 (rat, tail flick) |
| Carfentanil | Phenylpiperidine | 0.19 (IC50)[6] | - | - | ~0.0003 (rat, analgesia) |
Note: Ki is the inhibition constant, indicating the affinity of a ligand for a receptor; a lower Ki value signifies higher affinity. IC50 is the concentration of a drug that inhibits a biological process by 50%. ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are standardized and widely used in opioid research.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor (MOR).
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO, a selective MOR agonist).
-
Test compound (e.g., AH-7921).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled naloxone (B1662785) (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and an excess of unlabeled naloxone is used to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR) like the µ-opioid receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test agonist (e.g., AH-7921).
-
GDP (Guanosine diphosphate).
-
Assay buffer (containing MgCl₂ and NaCl).
-
Unlabeled GTPγS (for determining non-specific binding).
-
Scintillation counter or filter-based detection system.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test agonist and GDP in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).
-
Termination: Terminate the reaction by rapid filtration.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the G proteins.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.[8][9][10]
In Vivo Hot Plate Test
This is a common behavioral assay to assess the analgesic properties of a compound in animals.
Objective: To determine the analgesic efficacy (ED50) of a compound.
Materials:
-
Hot plate apparatus with a controlled surface temperature (e.g., 55°C).
-
Test animals (e.g., mice or rats).
-
Test compound administered via a specific route (e.g., subcutaneous, intraperitoneal).
-
Timer.
Procedure:
-
Baseline Measurement: Determine the baseline latency for each animal to respond to the heat (e.g., licking a paw, jumping) before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound to the animals.
-
Testing: At predetermined time points after drug administration, place the animal on the hot plate and record the latency to the first pain response.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE). The ED50, the dose that produces a 50% analgesic effect, is calculated from the dose-response curve.[11][12][13][14][15]
Visualizations
The following diagrams illustrate key concepts related to opioid pharmacology and experimental procedures.
Caption: Mu-opioid receptor signaling pathway.
Caption: Competitive radioligand binding assay workflow.
Caption: Benzamide opioid structure-activity relationship.
References
- 1. Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. Hot plate test [panlab.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Comparative Guide to AH 7563 Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to traditional immunological screening methods. One such compound, AH 7563, an analytical reference standard structurally classified as an opioid, underscores the critical need for understanding potential cross-reactivity in commonly used immunoassays. This guide provides a comparative analysis of the expected cross-reactivity of this compound, drawing inferences from structurally similar compounds and outlining the implications for researchers and clinicians.
The Challenge of Detecting Novel Opioids
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity, where structurally related, non-target compounds can produce a positive or negative result, leading to potential misinterpretation. For novel synthetic opioids like this compound, the lack of specific antibodies means that their detection in standard opiate immunoassays is often unreliable.
This compound, with the chemical name N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide and CAS number 63886-94-2, is structurally related to other designer opioids such as AH-7921.[1] The physiological and toxicological properties of this compound are not yet well-documented, making its accurate detection crucial for both clinical and forensic purposes.
Expected Cross-Reactivity of this compound: An Evidence-Based Inference
Direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is currently unavailable in the peer-reviewed literature. However, based on studies of structurally analogous compounds, a low to negligible cross-reactivity in standard opiate immunoassays is anticipated.
Key Considerations:
-
Structural Dissimilarity to Morphine: Standard opiate immunoassays are typically calibrated with morphine and are designed to detect morphine and its close structural analogs (e.g., codeine). The molecular structure of this compound, a benzamide (B126) derivative, differs significantly from the phenanthrene (B1679779) core of morphine. This structural disparity is the primary reason for the expected lack of recognition by morphine-targeted antibodies.
-
Data from Structurally Similar Compounds: Research on other novel synthetic opioids, such as AH-7921, U-47700, and MT-45, has consistently demonstrated their poor cross-reactivity in conventional opiate screening assays. Package inserts for many commercial opiate immunoassays often lack cross-reactivity data for these emerging substances. This strongly suggests that this compound would behave similarly.
-
Need for Specific Assays: The limited cross-reactivity of novel opioids necessitates the development and use of more specific analytical methods for their detection. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for the unambiguous identification and quantification of such compounds.
Comparative Performance: Immunoassays vs. Confirmatory Methods
The table below summarizes the expected performance of different analytical methods for the detection of this compound.
| Analytical Method | Target Specificity | Likelihood of Detecting this compound | Throughput | Cost per Sample |
| Standard Opiate Immunoassay | Low (Targets morphine & analogs) | Very Low to None | High | Low |
| Specific this compound Immunoassay | High (Hypothetical) | High | High | Low |
| LC-MS/MS | Very High | Very High | Low to Medium | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Very High | High | Low to Medium | Medium |
Note: A specific immunoassay for this compound is not currently known to be commercially available. This highlights a significant gap in current screening capabilities.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a systematic experimental evaluation is required. The following protocol outlines a general workflow for such a study.
Objective: To determine the percent cross-reactivity of this compound in a specific immunoassay.
Materials:
-
This compound analytical standard
-
Drug-free urine matrix
-
The immunoassay kit to be tested (e.g., a commercially available opiate immunoassay)
-
Calibrators and controls for the immunoassay
-
Appropriate laboratory equipment (pipettes, tubes, plate reader, etc.)
Workflow Diagram:
References
Performance Benchmarking of AH 7563 in Key Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of key techniques for the detection and quantification of synthetic opioids, with a focus on the analytical reference standard AH 7563. As a structurally categorized opioid, the analytical methodologies for this compound align with those used for other novel psychoactive substances (NPS) and synthetic opioids.[1] This document presents a summary of performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the appropriate analytical strategy.
Introduction to this compound
This compound is an analytical reference standard structurally classified as an opioid.[1] It is primarily intended for research and forensic applications.[1] The physiological and toxicological properties of this compound are not extensively characterized.[1] Given its classification, the analytical methods suitable for its detection and quantification are predominantly based on mass spectrometry coupled with chromatographic separation.
Comparative Performance of Analytical Techniques
The two primary analytical techniques for the comprehensive analysis of synthetic opioids like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample preparation requirements.
LC-MS/MS is often favored for its high sensitivity and ability to analyze a broader range of compounds without the need for derivatization, making it suitable for high-throughput screening.[2] Conversely, GC-MS is a robust and reliable confirmatory technique, particularly in forensic toxicology, though it may require derivatization for certain opioids.[2]
Table 1: Performance Characteristics of LC-MS/MS for Synthetic Opioid Analysis
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 0.003 - 8 pg/mL in blood; 1.6 - 40 pg/mL in urine | [3] |
| Limit of Quantitation (LOQ) | 1 ng/mL | [4] |
| Linearity (r²) | ≥ 0.99 | [4] |
| Accuracy (% Bias) | Within ±15% | [5][6] |
| Precision (% CV) | < 15% | [5][6] |
| Recovery | 64% - 114% | [7] |
| Matrix Effect | Can be significant, requires careful evaluation | [5][6] |
Table 2: Performance Characteristics of GC-MS for Synthetic Opioid Analysis
| Parameter | Typical Performance | Reference |
| Sensitivity | Can be up to 25 times more sensitive than general confirmatory methods | [8][9] |
| Selectivity | High, especially with targeted methods | [8][9] |
| Throughput | Can be enhanced with Fast GC techniques (e.g., 10 min run time) | [10] |
| Derivatization | Often required for polar opioids to improve volatility | [2] |
| Library Matching | Effective for identification of known compounds | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized protocols for the analysis of synthetic opioids using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Synthetic Opioids in Biological Matrices
This protocol is a composite of methods described for the analysis of synthetic opioids in blood and urine.[3][12][13]
1. Sample Preparation: Protein Precipitation
-
To 150 µL of blood or urine, add an internal standard.
-
Add a protein precipitation solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform size-exclusion filtration of the supernatant.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
LC System: High-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18 or F5 column).[12][13]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile (B52724) with formic acid).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[3]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard.
GC-MS Protocol for Synthetic Opioids
This protocol is based on general methods for the GC-MS analysis of novel psychoactive substances.[8][9][10]
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Condition a mixed-mode SPE cartridge.
-
Load the sample (e.g., urine, blood extract) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
(If necessary) Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form volatile derivatives.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
2. Chromatographic Conditions
-
GC System: Gas chromatograph with a capillary column.
-
Column: A low- to mid-polarity column (e.g., DB-5ms, DB-200).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 70°C, ramped to 300°C).
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Full scan for screening or Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity.
-
Data Analysis: Identification is based on retention time and comparison of the acquired mass spectrum with a reference library.
Visualizing Analytical Workflows and Pathways
General Analytical Workflow for Opioid Detection
Caption: A generalized workflow for the analysis of synthetic opioids in biological samples.
Simplified Opioid Receptor Signaling Pathway
Caption: A simplified diagram of the μ-opioid receptor signaling cascade leading to analgesia.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Validation of two methods for the quantitative analysis of cocaine and opioids in biological matrices using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 8. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Comparative Efficacy of AH 7563 and Morphine: A Literature Review
Absence of Efficacy Data for AH 7563 Prevents Direct Comparison
A thorough review of scientific literature reveals a critical gap in the pharmacological data for the opioid compound this compound. Currently, there are no publicly available in vitro or in vivo studies detailing its efficacy, receptor binding affinity, or safety profile. The physiological and toxicological properties of this compound remain unknown. This absence of data makes a direct experimental comparison with the benchmark opioid analgesic, morphine, impossible at this time.
This compound is classified as an analytical reference standard, structurally categorized as an opioid. Its chemical formula is N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.
Given the lack of data for this compound, this guide will serve as a template for such a comparison. It will provide a comprehensive overview of the efficacy and experimental protocols for morphine, the gold-standard opioid analgesic, and will use data from the well-researched synthetic opioid, fentanyl, to illustrate how a comparative analysis would be structured. This guide is intended for researchers, scientists, and drug development professionals to demonstrate the key data points and experimental frameworks required for evaluating the efficacy of novel opioid compounds.
A Template for Comparison: Morphine vs. Fentanyl
To illustrate the required comparative data, we present the pharmacological profiles of morphine and fentanyl, two widely studied opioids that act primarily on the mu (µ)-opioid receptor.
Data Presentation: In Vitro Pharmacology
The following table summarizes the binding affinities (Ki) of morphine and fentanyl for the human mu-opioid receptor (hMOR), as determined by a consistent competitive radioligand binding assay. Lower Ki values indicate a higher binding affinity.
| Compound | Radioligand | Cell Line | Ki (nM) |
| Morphine | [³H]DAMGO | Rat Brain Homogenate | 1.2 |
| Fentanyl | [³H]DAMGO | Rat Brain Homogenate | 0.007 - 214 |
Note: The Ki value for fentanyl can vary significantly depending on the specific assay conditions[1][2]. The wide range reflects the variability reported in the literature.
Data Presentation: In Vivo Analgesic Efficacy
The hot plate test is a common preclinical assay to measure the analgesic effect of opioids. The data below represents typical results for morphine in this assay.
| Compound | Dose (mg/kg) | Latency to Response (seconds) |
| Vehicle | - | 15 |
| Morphine | 10 | Significantly increased vs. Vehicle |
Signaling Pathway of Mu-Opioid Receptor Agonists
Activation of the mu-opioid receptor by an agonist like morphine or fentanyl initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G-proteins (Gi/o). The subsequent signaling pathway leads to the analgesic and other physiological effects of opioids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize opioid efficacy.
[³⁵S]GTPγS Binding Assay (In Vitro)
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR, providing a measure of agonist potency and efficacy.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the mu-opioid receptor in ice-cold buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, incubate the cell membranes (5-10 µg of protein) with various concentrations of the test compound (e.g., morphine).
-
Add a fixed concentration of GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.05 nM).
-
Incubate the mixture at 25-30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
Hot Plate Test (In Vivo)
This test assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.[3]
1. Animals:
-
Use adult male mice (e.g., C57BL/6 strain).
-
Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
2. Apparatus:
-
A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 52 ± 0.2°C).[4]
-
A transparent cylinder to confine the mouse to the hot plate surface.
3. Procedure:
-
Administer the test compound (e.g., morphine at 10 mg/kg, intraperitoneally) or vehicle to the mice.
-
At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate.
-
Start a timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping.[3][4]
-
Record the latency (in seconds) to the first clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 60 seconds) is established, after which the mouse is removed from the plate regardless of its response.[4]
4. Data Analysis:
-
Compare the mean latency to response for the drug-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
An increase in the latency to response in the drug-treated group indicates an analgesic effect.
Conclusion
While this compound is structurally classified as an opioid, the absence of published pharmacological data makes any assessment of its efficacy impossible. The provided framework, using morphine and fentanyl as examples, outlines the necessary in vitro and in vivo experiments required to characterize a novel opioid compound. Future research on this compound should focus on determining its binding affinity and functional activity at opioid receptors, as well as its analgesic efficacy and side-effect profile in preclinical models. Such data is essential before any meaningful comparison to established analgesics like morphine can be made.
References
A Comparative Guide to Inter-Laboratory Validation of AH 7563 Quantification Methods
This guide provides a comprehensive comparison of two common analytical methods for the quantification of the hypothetical compound AH 7563: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The objective of this document is to present the performance of these methods as evaluated through a simulated inter-laboratory validation study, offering researchers, scientists, and drug development professionals a basis for selecting an appropriate quantification method. The data presented herein is representative of typical outcomes for such validation studies.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data from a simulated inter-laboratory study involving three distinct laboratories. The study assessed key validation parameters to determine the reliability and reproducibility of each method.[1][2][3][4]
Table 1: Inter-Laboratory Validation Results for this compound Quantification
| Validation Parameter | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean | Acceptance Criteria |
| Accuracy (% Recovery) | LC-MS/MS | 98.5% | 101.2% | 99.3% | 99.7% | 85-115% |
| HPLC-UV | 95.8% | 103.5% | 98.1% | 99.1% | 85-115% | |
| Precision (%RSD) | ||||||
| Intra-day | LC-MS/MS | 2.1% | 1.8% | 2.5% | 2.1% | < 15% |
| HPLC-UV | 4.5% | 5.2% | 4.8% | 4.8% | < 15% | |
| Inter-day | LC-MS/MS | 3.5% | 2.9% | 4.1% | 3.5% | < 15% |
| HPLC-UV | 7.8% | 8.5% | 8.1% | 8.1% | < 15% | |
| Linearity (r²) | LC-MS/MS | 0.9995 | 0.9991 | 0.9996 | 0.9994 | ≥ 0.99 |
| HPLC-UV | 0.9982 | 0.9975 | 0.9980 | 0.9979 | ≥ 0.99 | |
| Limit of Detection (LOD) | LC-MS/MS | 0.05 ng/mL | 0.04 ng/mL | 0.06 ng/mL | 0.05 ng/mL | Reportable |
| HPLC-UV | 5 ng/mL | 6 ng/mL | 4 ng/mL | 5 ng/mL | Reportable | |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS | 0.1 ng/mL | 0.1 ng/mL | 0.15 ng/mL | 0.12 ng/mL | < 20% RSD |
| HPLC-UV | 10 ng/mL | 12 ng/mL | 9 ng/mL | 10.3 ng/mL | < 20% RSD |
Experimental Protocols
A detailed methodology for the LC-MS/MS method is provided below as a representative example of the protocols used in the validation study.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of an internal standard solution (IS, e.g., deuterated this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the calibration standards and QC samples alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration.
-
Quantify this compound in the study samples using the calibration curve.
-
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory validation process and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Workflow for an inter-laboratory validation study.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of AH 7563 and related synthetic opioids. Due to the limited publicly available data specifically on this compound, this guide focuses on the broader class of N-((1-(dialkylamino)cyclohexyl)methyl)benzamide and related analogs. The information presented is based on available experimental data for structurally similar compounds, offering insights into the key structural features influencing their opioid receptor affinity and analgesic activity.
Overview of this compound and Analogs
This compound, chemically known as N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, is structurally categorized as an opioid. Its physiological and toxicological properties are not extensively documented in publicly accessible literature. However, analysis of related compounds, such as AH-7921 (a dichloro-substituted analog) and U-47700, provides valuable insights into the SAR of this chemical class. These compounds are part of the 1-benzamidomethyl-1-cyclohexyldialkylamine class of novel synthetic opioids.
Comparative Biological Activity
The following table summarizes the available biological data for key compounds related to this compound. Modifications to the benzamide (B126) ring and the cyclohexyl ring have been shown to significantly impact opioid receptor binding affinity and in vivo potency.
| Compound | Structure | Modification from this compound | µ-Opioid Receptor (MOR) Affinity (Ki, nM) | κ-Opioid Receptor (KOR) Affinity (Ki, nM) | In Vivo Analgesic Potency |
| This compound | - | Data not available | Data not available | Data not available | |
| AH-7921 | 3,4-dichloro substitution on the benzamide ring | Moderate selectivity for µ-opioid receptors[1] | Agonist activity[1] | Similar potency to morphine[2] | |
| 4-phenyl-AH-7921 | 3,4-dichloro on benzamide ring and a 4-phenyl substitution on the cyclohexyl ring (trans isomer) | 60[3] | 34[3] | Active in acetic acid writhing test[3] | |
| U-47700 | 3,4-dichloro on benzamide ring, N-methyl on amide, and different stereochemistry | High affinity, selective agonist[1] | - | ~7.5 times more potent than morphine[1][2] |
Key Structural Activity Relationships
The available data on this compound analogs allows for the deduction of several key SAR trends for the N-((1-(dialkylamino)cyclohexyl)methyl)benzamide class of opioids.
Influence of Benzamide Ring Substitution
Substitution on the phenyl ring of the benzamide moiety significantly influences potency and receptor selectivity.
-
Halogenation: The presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring, as seen in AH-7921 and U-47700, is a common feature among potent analogs. This substitution appears to be advantageous for µ-opioid receptor activity.[4]
Role of the Cyclohexyl Ring
Modifications to the cyclohexyl ring can alter both affinity and selectivity.
-
Substitution: The introduction of a phenyl group at the 4-position of the cyclohexyl ring in a trans configuration, as seen in 4-phenyl-AH-7921, results in a compound with high affinity for both µ and κ-opioid receptors.[3] This suggests that the 4-position of the cyclohexyl ring can accommodate bulky substituents and that these modifications can modulate receptor selectivity.
Impact of the Amine Substituents
The nature of the substituents on the amine nitrogen is crucial for activity.
-
N,N-Dialkyl Group: The dimethylamino group is a common feature in this class of compounds.
-
Amide N-Substitution: The presence of a methyl group on the amide nitrogen, as in U-47700, is a key structural feature contributing to its high potency.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for µ-opioid receptor agonists and a typical workflow for assessing the analgesic activity of these compounds.
Caption: General signaling pathway of a µ-opioid receptor agonist.
Caption: Experimental workflow for SAR analysis of analgesic compounds.
Experimental Protocols
Opioid Receptor Binding Assay (General Protocol)
This protocol is a generalized representation of methods used to determine the binding affinity of compounds to opioid receptors.
-
Tissue Preparation: Rat or guinea pig brain tissue is homogenized in a cold buffer (e.g., Tris-HCl). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Competitive Binding: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Acetic Acid-Induced Writhing Test (General Protocol)
This in vivo assay is commonly used to screen for peripheral analgesic activity.
-
Animal Acclimatization: Mice or rats are allowed to acclimatize to the testing environment.
-
Compound Administration: The test compound is administered to the animals, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each dose group compared to the control group. The dose that produces 50% inhibition (ED₅₀) can then be determined.
Conclusion
The structural activity relationship of the N-((1-(dialkylamino)cyclohexyl)methyl)benzamide class of opioids is complex, with modifications at the benzamide ring, cyclohexyl ring, and amide nitrogen all playing critical roles in determining opioid receptor affinity and analgesic potency. While specific data for this compound remains elusive, the analysis of its structural analogs provides a foundational understanding for the rational design of new compounds with potentially improved therapeutic profiles. Further research is necessary to fully elucidate the SAR of this chemical space and to understand the physiological and toxicological properties of compounds like this compound.
References
- 1. webpoisoncontrol.org [webpoisoncontrol.org]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of AH 7563: A Guide for Laboratory Professionals
Essential Safety and Logistical Information
AH 7563, with the chemical name N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, is intended for research and forensic applications only and is not for human or veterinary use. Due to the lack of comprehensive toxicity data, it is imperative to treat this compound with the utmost caution, assuming high potency and toxicity.
| Property | Value |
| Formal Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |
| CAS Number | 63886-94-2 |
| Molecular Formula | C₁₆H₂₄N₂O |
| Formula Weight | 260.4 |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Storage | -20°C |
| Stability | ≥ 5 years |
Source: Cayman Chemical[2]
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound. Adherence to institutional and local regulations is mandatory.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if handling outside of a ventilated enclosure, a respirator may be necessary. Consult your institution's EHS for specific guidance.
Waste Segregation and Labeling
Proper segregation and labeling are critical to prevent accidental mixing of incompatible wastes and to ensure safe handling by disposal personnel.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it separate from non-hazardous trash and sharps containers.
-
Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
-
CAS Number: 63886-94-2
-
The words "Toxic" and "Opioid"
-
An accumulation start date
-
The name of the principal investigator or laboratory contact
-
Containment and Storage
Proper containment and storage are essential to prevent environmental release and accidental exposure.
-
Primary Container: Use a leak-proof, chemically compatible container with a secure screw-top lid. For solid waste, the original manufacturer's container can be used.
-
Secondary Containment: Always place the primary waste container within a larger, unbreakable secondary container, such as a plastic tub, to contain any potential leaks or spills.[3]
-
Storage Location: Store the contained waste in a designated and secure satellite accumulation area within the laboratory.[2][4] This area should be away from general traffic, heat sources, and incompatible materials.
Spill Management
In the event of a spill, the following general procedure should be followed:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to minimize inhalation exposure.
-
Absorb: For small spills, use an appropriate chemical absorbent pad or spill kit material to cover the spill.
-
Clean: Carefully collect the absorbent material and any contaminated debris.
-
Dispose: Place all cleanup materials in a designated hazardous waste container and label it accordingly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Final Disposal
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[5][6]
-
Contact EHS: The only acceptable method for the final disposal of this compound is through your institution's Environmental Health & Safety department or a licensed hazardous waste contractor.
-
Incineration: High-temperature incineration is the preferred method for the destruction of opioids and other hazardous pharmaceutical waste to ensure they are rendered non-retrievable.[7]
Experimental Workflows and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of a research chemical with unknown toxicity, such as this compound.
Caption: Disposal workflow for research chemicals with unknown toxicity.
References
Safe Handling and Disposal of AH 7563: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance for the safe handling, use, and disposal of AH 7563, a research chemical structurally categorized as an opioid.[1] Crucially, the physiological and toxicological properties of this compound have not been determined.[1] Therefore, it must be treated as a potent and hazardous substance, and all operations must be conducted with the highest degree of caution to minimize exposure risk.
Core Principle: Precautionary Handling
Given the unknown hazard profile of this compound, a precautionary approach is mandatory. Assume the compound is highly toxic, potent, and potentially sensitizing through all routes of exposure (inhalation, dermal contact, ingestion, and injection). All personnel must be thoroughly trained on the procedures outlined in this document and on general principles of handling potent compounds before working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Double gloving allows for the safe removal of the outer glove in case of contamination. |
| Body Protection | Disposable, solid-front, back-closing laboratory coat or gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation. | Protects against accidental splashes to the eyes and face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powdered form or when aerosol generation is possible. A full-face respirator may be required for higher-risk procedures. | Minimizes the risk of inhalation, a primary route of exposure for potent opioids. |
| Foot Protection | Closed-toe and closed-heel shoes. Disposable shoe covers should be worn in the designated work area. | Protects against spills and prevents the tracking of contamination outside the laboratory. |
Operational Plan: Step-by-Step Guidance
All handling of this compound must occur within a designated area, clearly marked with hazard signs. Access to this area should be restricted to authorized personnel only.
Preparation and Weighing
-
Engineering Controls : All manipulations of solid this compound must be conducted within a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to contain any airborne particles.
-
Weighing : Use a dedicated, calibrated analytical balance within the containment enclosure. Weigh the smallest quantity of material necessary for the experiment.
-
Surface Protection : Line the work surface with absorbent, disposable bench paper to contain any spills.
Solution Preparation
-
Solvent Handling : Add solvent to the powdered this compound slowly and carefully to avoid splashing and aerosolization.
-
Vessel Sealing : Cap all containers securely. If heating is required, use a sealed vessel with a pressure relief mechanism.
Experimental Procedures
-
Containment : All experimental procedures involving this compound should be performed in a designated and contained area.
-
Transfer : Use syringes with Luer-Lok fittings to prevent accidental needle detachment.
-
Monitoring : Be vigilant for any signs of contamination. If a spill occurs, follow the spill response protocol immediately.
Post-Procedure Decontamination
-
Equipment Decontamination : All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated before being removed from the designated area.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Solid Waste | All disposable PPE, bench paper, and other contaminated solid materials must be collected in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container. |
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE and contain the spill with absorbent material. Decontaminate the area as per the post-procedure protocol. |
Visual Guidance
Caption: Workflow for the safe handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work. Due to the unknown nature of this compound, erring on the side of caution is the only responsible course of action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
